Product packaging for Cobalt--molybdenum (2/3)(Cat. No.:CAS No. 60719-41-7)

Cobalt--molybdenum (2/3)

Cat. No.: B14606678
CAS No.: 60719-41-7
M. Wt: 405.7 g/mol
InChI Key: KHEXBGGKRFIEAK-UHFFFAOYSA-N
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Description

Evolution of Cobalt-Molybdenum Compounds in Advanced Materials Research

The journey of cobalt-molybdenum compounds in materials science has been one of continuous discovery and refinement. Initially recognized for their role in hydrodesulfurization (HDS) catalysts in the petroleum industry, the application landscape for these materials has significantly broadened. Research has evolved from bulk, unsupported materials to highly dispersed, nanostructured catalysts with precisely controlled morphologies.

A key development has been the synthesis of specific crystalline phases, such as cobalt molybdenum nitrides (e.g., Co₂Mo₃N) and oxides (e.g., Co₂Mo₃O₈). Current time information in Bangalore, IN.d-nb.info The precursor for these materials is often a cobalt molybdate (B1676688) hydrate, such as CoMoO₄·¾H₂O. d-nb.info For instance, annealing this precursor under a nitrogen atmosphere can lead to the formation of a mixture of Co₂Mo₃O₈ and metallic cobalt. d-nb.info Subsequent ammonolysis of this mixture produces mixed cobalt molybdenum nitrides, including the Co₂Mo₃N phase, which is considered an active component in ammonia (B1221849) synthesis catalysts. d-nb.info

The ability to synthesize these compounds with defined stoichiometries and structures, such as one-dimensional nanorods, has opened up new avenues for their application in areas like electrocatalysis for water splitting and energy storage. epa.gov

Fundamental Principles of Bimetallic Synergy in Catalytic Processes

The enhanced performance of cobalt-molybdenum catalysts is rooted in the principle of bimetallic synergy. This concept posits that the combination of two different metals can result in catalytic properties that are superior to those of the individual components. This synergy arises from several factors:

Geometric Effects: The specific arrangement of cobalt and molybdenum atoms on the catalyst surface can create novel geometric configurations of active sites. These sites may facilitate reaction pathways that are not accessible on monometallic surfaces.

This synergistic interplay between cobalt and molybdenum is a critical factor driving the development of highly active and stable catalytic systems.

Overview of Key Academic Research Trajectories for Cobalt-Molybdenum Chemical Systems

Current academic research on cobalt-molybdenum systems with a 2:3 ratio is vibrant and multifaceted, with several key trajectories:

Electrocatalysis for Energy Conversion: A significant area of research is the application of these materials as electrocatalysts for the oxygen evolution reaction (OER) and hydrogen evolution reaction (HER), which are crucial for water splitting to produce hydrogen fuel. epa.govacs.org For example, one-dimensional MoO₂–Co₂Mo₃O₈@C nanorods have demonstrated promising OER activity. epa.gov

Ammonia Synthesis: Cobalt molybdenum nitrides, including mixtures of Co₂Mo₃N and Co₃Mo₃N, are being extensively investigated as next-generation catalysts for ammonia synthesis, a cornerstone of the fertilizer industry. d-nb.inforesearchgate.net Research focuses on understanding the roles of different nitride phases and the influence of promoters to enhance activity and stability. researchgate.net

Advanced Synthesis Methods: There is a strong focus on developing novel synthesis strategies to control the nanostructure, phase purity, and surface properties of these materials. Techniques such as hydrothermal synthesis, ammonolysis of oxide precursors, and the use of metal-organic frameworks (MOFs) as templates are being explored to create highly efficient catalysts. d-nb.infoepa.gov

In-situ and Operando Characterization: To gain deeper insights into the catalytic mechanisms, researchers are increasingly employing advanced in-situ and operando characterization techniques. These methods allow for the observation of the catalyst's structural and chemical changes under actual reaction conditions, providing a clearer understanding of the active sites and reaction pathways.

Compound Information

Compound Name
Cobalt-molybdenum (2/3)
Cobalt Molybdenum Nitride
Co₂Mo₃N
Cobalt Molybdenum Oxide
Co₂Mo₃O₈
Cobalt Molybdate Hydrate
CoMoO₄·¾H₂O
Molybdenum(IV) Oxide
MoO₂
Cobalt Molybdenum Nitride
Co₃Mo₃N

Data Tables

Below are interactive data tables summarizing key research findings for representative Cobalt-Molybdenum (2/3) compounds.

Physicochemical Properties of Co₂Mo₃O₈ and Co₂Mo₃N Catalysts

PropertyCo₂Mo₃O₈-based CatalystCo₂Mo₃N-based CatalystReference
Synthesis Method Hydrothermal synthesis followed by calcinationAmmonolysis of cobalt molybdate precursor epa.govosti.gov
Morphology One-dimensional nanorodsCrystalline powder epa.govacs.org
Crystal System Not specifiedOrthorhombic d-nb.info
Space Group Not specifiedPnma d-nb.info
Lattice Parameters Not specifieda=10.45 Å, b=2.84 Å, c=9.78 Å d-nb.info

Catalytic Performance Data

ApplicationCatalystKey Performance MetricReaction ConditionsReference
Oxygen Evolution Reaction (OER) MoO₂–Co₂Mo₃O₈@C nanorodsOverpotential of 320 mV at 10 mA cm⁻²Alkaline solution epa.gov
Oxygen Evolution Reaction (OER) MoO₂–Co₂Mo₃O₈@C nanorodsTafel slope of 88 mV dec⁻¹Alkaline solution epa.gov
Ammonia Synthesis Co₂Mo₃N/Co₃Mo₃N mixtureActivity influenced by the phase ratio400°C, 10 MPa researchgate.net
Ammonia Synthesis Co₂Mo₃NNH₃ productivity of 2.63 mmol g⁻¹ h⁻¹420°C, 7 bar (Microwave-assisted) osti.gov
Hydrogen Evolution Reaction (HER) Co₂Mo₃NOverpotential of 149 ± 8 mV at 10 mA cm⁻²0.5 M H₂SO₄ acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Co2Mo3 B14606678 Cobalt--molybdenum (2/3) CAS No. 60719-41-7

Properties

CAS No.

60719-41-7

Molecular Formula

Co2Mo3

Molecular Weight

405.7 g/mol

IUPAC Name

cobalt;molybdenum

InChI

InChI=1S/2Co.3Mo

InChI Key

KHEXBGGKRFIEAK-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Mo].[Mo].[Mo]

Origin of Product

United States

Synthetic Methodologies for Advanced Cobalt Molybdenum Compounds

Hydrothermal Synthesis Techniques

Hydrothermal synthesis is a prevalent method for producing crystalline materials from aqueous solutions under high temperature and pressure. This technique allows for precise control over the size, shape, and composition of the resulting cobalt-molybdenum compounds.

Researchers have successfully synthesized flower-like cobalt–molybdenum mixed-oxide microspheres (CoMo-FMs) using this approach. mdpi.com The process involves dissolving cobalt chloride (CoCl₂) and ammonium (B1175870) heptamolybdate ((NH₄)₆Mo₇O₂₄) as precursors in a solution, which is then sealed in an autoclave and heated. mdpi.com The resulting solid product is collected, washed, and subjected to a final calcination step to obtain the desired bimetal oxides. mdpi.com The morphology and composition of the final product can be systematically controlled by adjusting the ratio of the molybdenum and cobalt precursors. mdpi.com

Another application of hydrothermal synthesis is the growth of cobalt molybdate (B1676688) (CoMoO₄) nanoplates directly onto a substrate. acs.org In a typical procedure, cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O) and sodium molybdate dihydrate (Na₂MoO₄·2H₂O) are dissolved in deionized water. This precursor solution, along with a substrate, is placed in a hydrothermal autoclave. The temperature of the reaction is a critical parameter; studies have shown that varying the temperature can lead to different morphologies, from disintegrated nanoparticles at lower temperatures to thin nanocrystals and well-defined nanoplates as the temperature increases. acs.org

Interactive Data Table: Hydrothermal Synthesis of Cobalt-Molybdenum Compounds

Precursors Temperature (°C) Time (h) Product Reference
CoCl₂, (NH₄)₆Mo₇O₂₄ 110 (hydrothermal), 450 (calcination) 15 (hydrothermal), 2 (calcination) Flower-like Co-Mo mixed oxides mdpi.com
Co(NO₃)₂·6H₂O, Na₂MoO₄·2H₂O 150 10 CoMoO₄ nanoplates acs.org

Sol-Gel Processes

The sol-gel process is a versatile, low-temperature method for producing solid materials from small molecules. youtube.comnih.gov It involves the conversion of a system of colloidal particles (sol) into a continuous solid network (gel). This method offers excellent control over the final product's purity and homogeneity at the molecular level. mdpi.com

One-pot sol-gel methods have been developed for creating efficient cobalt-molybdenum-titania hydrotreating catalysts. In this process, titanium peroxo complex serves as the titanium precursor, while molybdenum and cobalt precursors are dissolved in the aqueous hydrogen peroxide solution used during the synthesis. The loading of molybdenum oxide (MoO₃) can be varied, and a specific cobalt-to-molybdenum atomic ratio is maintained to optimize catalytic activity.

Another sol-gel approach involves using metal chlorides as precursors in a solution of ethanol (B145695) and deionized water. An epoxide, such as epoxy propane, is added as a complexing agent and gel initiator, promoting gelation through metal salt hydrolysis and polycondensation. The resulting sol-gel is then dried and calcined at a specific temperature to yield the final nanoscale multicomponent metal oxide.

Interactive Data Table: Sol-Gel Synthesis of Cobalt-Molybdenum Compounds

Precursors Key Reagents Calcination Temp. (°C) Product Reference
Titanium peroxo complex, Mo & Co precursors Hydrogen peroxide - Co-Mo-Titania catalysts -
Anhydrous cobalt chloride, Anhydrous molybdenum chloride Ethanol, Epoxy propane 400 Nanoscale Co-Mo oxides -

Solid-State Reaction Routes

Solid-state reactions, often referred to as the ceramic method, are a traditional and straightforward approach for synthesizing inorganic materials. scielo.br This method typically involves intimately mixing powdered reactants and heating them to high temperatures to induce a chemical reaction in the solid state. scielo.br

The synthesis of materials like cobalt molybdate (CoMoO₄) can be achieved through this route. One procedure involves the reaction of ammonium molybdate and cobalt nitrate. scielo.br These starting materials are mixed and then calcined at elevated temperatures. However, achieving a complete reaction and a homogeneous product can sometimes require very high temperatures, potentially in the range of 1000 °C. scielo.br

A more controlled solid-state approach is often used to create precursors for specific cobalt-molybdenum compounds like cobalt molybdenum nitride (Co₃Mo₃N). acs.org The process begins with the preparation of a single-phase cobalt molybdate (CoMoO₄) precursor via precipitation. This precursor is then subjected to ammonolysis—a reaction with ammonia (B1221849) gas at high temperatures (e.g., 785 °C for 5 hours)—to form the desired nitride phase. acs.org This multi-step process, beginning with a solid-state precursor, allows for the synthesis of complex ternary compounds with precise stoichiometry. acs.org

Interactive Data Table: Solid-State Synthesis of Cobalt-Molybdenum Compounds

Reactants Temperature (°C) Time (h) Product Reference
Ammonium molybdate, Cobalt nitrate ~1000 - Cobalt Molybdate scielo.br
CoMoO₄ (precursor) 785 5 Co₃Mo₃N acs.org

Precipitation and Co-precipitation Approaches

Precipitation and co-precipitation are widely used wet-chemical methods for synthesizing cobalt-molybdenum compounds. These techniques involve the formation of a solid product from a solution by adding a precipitating agent or by changing the solution conditions, such as pH.

The synthesis of CoMoO₄ can be achieved by dissolving ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O) in deionized water. acs.org Heating this solution to a specific temperature (e.g., 85 °C) for several hours results in the formation of a purple precipitate, which is then filtered, washed, and calcined (e.g., at 500 °C) to yield the final CoMoO₄ product. acs.org

The pH of the solution is a critical factor in co-precipitation methods. researchgate.net By controlling the pH through the addition of aqueous ammonia, different oxidic precursors for cobalt molybdenum nitrides can be obtained. For instance, at a pH of 7.5, a compound identified as NH₄Co₂OH(MoO₄)₂·H₂O can be prepared by precipitating aqueous solutions of cobalt nitrate and ammonium heptamolybdate. researchgate.net The composition and properties of the resulting materials are directly affected by the parameters of the precipitation process. researchgate.net

Interactive Data Table: Precipitation Synthesis of Cobalt-Molybdenum Compounds

Precursors Precipitating Agent / Condition Temp. (°C) Product Reference
(NH₄)₆Mo₇O₂₄·4H₂O, Co(NO₃)₂·6H₂O Heating of aqueous solution 85 (precipitation), 500 (calcination) CoMoO₄ acs.org
Cobalt nitrate, Ammonium heptamolybdate Aqueous ammonia - NH₄Co₂OH(MoO₄)₂·H₂O (at pH 7.5) researchgate.net

Advanced Material Preparation Techniques

To overcome some of the limitations of traditional methods and to produce materials with enhanced properties, several advanced synthesis techniques have been developed.

Microwave-assisted synthesis utilizes microwave radiation to heat the reactants. nih.gov This method can lead to rapid and uniform heating, resulting in significantly shorter reaction times, improved product yields, and often, materials with unique properties such as smaller particle sizes and higher surface areas compared to conventionally heated samples. nih.govrsc.org

This technique has been employed to synthesize novel nanocomposites. For example, a new nanocomposite containing molybdenum and [2,2′-bipyridine]-4,4′-dicarboxylic acid (Mo/BPDA) was synthesized under microwave radiation with a power of 350 W for 250 minutes. nih.gov This process can generate temperatures around 120 °C and results in a nanostructured final product. nih.gov Another application is the rapid synthesis of cobalt disulfide (CoS₂) nanostructures via a microwave-assisted hydrothermal method, which offers a very short processing time. acs.org

One-step thermal decomposition involves heating a single-source precursor, which contains all the necessary elements, to a temperature at which it decomposes to form the desired compound. This method is advantageous for its simplicity and for producing materials with well-defined stoichiometry.

Bimetallic cobalt-molybdenum carbides, such as Co₃Mo₃C, can be synthesized through the decomposition of precursors like metal-hexamethylenetetramine complexes in an inert atmosphere. mdpi.com The pyrolysis of precipitated precursors is another route to obtain molybdenum carbides, nitrides, and oxides. mdpi.com The organic components within the precursor act as the carbon source during the thermal decomposition process. mdpi.com The thermal decomposition behavior of volatile bis(alkylimido)-dichloromolybdenum(VI) adducts has also been studied to understand the pathways for forming molybdenum-containing thin films. nih.gov These studies show that decomposition often proceeds through the dissociation of a chelating ligand, followed by dimerization and subsequent intramolecular reactions to yield the final material. nih.gov

Incipient Wetness Impregnation Strategies

Incipient wetness impregnation (IWI) is a widely utilized technique for synthesizing supported cobalt-molybdenum catalysts, valued for its efficiency in maximizing precursor usage. researchgate.net This method involves dissolving soluble cobalt and molybdenum precursor salts in a volume of deionized water equal to the pore volume of the support material, typically alumina (B75360) (Al₂O₃) or silica (B1680970) (SiO₂). researchgate.net The precursor solution is then added to the support, filling the pores via capillary action. Subsequent drying and calcination steps decompose the precursors into their oxidic forms.

The choice of impregnation strategy—sequential or simultaneous—plays a crucial role in the final catalyst structure. A two-stage impregnation process, where the support is first impregnated with a molybdenum salt solution, dried, and calcined before being impregnated with a cobalt salt solution, has been shown to produce highly active catalysts. researchgate.net This sequential method allows for controlled deposition of the metal oxides. researchgate.net Common precursors for this method include ammonium heptamolybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O) and cobalt nitrate hexahydrate (Co(NO₃)₂·6H₂O). researchgate.net

Chelating agents are often introduced during the impregnation step to modify the metal-support interaction and improve the dispersion of the active metal phases. scielo.org.mx Organic additives like citric acid (CA) and saccharose (SA) can be added to the impregnation solution. scielo.org.mx For instance, when citric acid is used, it can preferentially form complexes with cobalt cations, influencing their deposition and interaction with molybdenum species. scielo.org.mx The timing of the addition of these agents is also critical; they can be added to the initial Co-Mo-P impregnating solution or used to pre-treat the support before the deposition of the metal phases. scielo.org.mx The use of chelating agents like ethylenediaminetetraacetic acid (EDTA) has been shown to significantly enhance the catalytic activity of CoMo catalysts. researchgate.net

The table below summarizes various approaches using the incipient wetness impregnation method.

Impregnation MethodPrecursorsAdditive/Chelating AgentKey Process StepsResulting Feature
Simultaneous (One-Pot) MoO₃, Cobalt Acetate, H₃PO₄Citric Acid (CA) or Saccharose (SA)Digestion of MoO₃ in H₃PO₄, addition of cobalt acetate, followed by addition of organic additive and impregnation. Dried at 120°C.Cobalt complexation by CA; partial reduction of Mo⁶⁺ to Mo⁵⁺ by SA. scielo.org.mx
Sequential Ammonium Heptamolybdate, Cobalt NitrateNone1. Impregnate support with Mo solution, dry, calcine (500-600°C). 2. Impregnate with Co solution, dry, calcine (500-600°C).Controlled, separate deposition of molybdic oxide and cobalt oxide. researchgate.net
Simultaneous with Chelating Agent Co(NO₃)₂·6H₂O, (NH₄)₆Mo₇O₂₄·4H₂OEthylenediaminetetraacetic acid (EDTA)Simultaneous impregnation of Co, Mo, and EDTA.Leads to higher hydrodesulfurization (HDS) activity compared to sequential impregnations. researchgate.net

Ammonolysis Processes for Nitride Formation

Ammonolysis is a thermochemical process used to convert cobalt-molybdenum oxides into their corresponding nitride phases. This is typically achieved through a temperature-programmed reaction where the oxide precursor is heated under a flow of ammonia (NH₃) or a nitrogen/hydrogen (N₂/H₂) mixture. scielo.org.mxCurrent time information in Boone County, US. The process transforms the oxide lattice into a ternary interstitial nitride, with Co₃Mo₃N being a commonly targeted active phase. acs.orgresearchgate.net

The synthesis begins with the preparation of an oxide precursor, often a single-phase cobalt molybdate (CoMoO₄). This precursor is typically synthesized via hydrothermal methods or precipitation from aqueous solutions of cobalt and molybdenum salts, such as cobalt nitrate and ammonium heptamolybdate, followed by calcination in air at temperatures around 450-500°C. scielo.org.mxCurrent time information in Boone County, US.

The subsequent ammonolysis is a critical step where the oxide is converted to the nitride. The reaction pathway can be complex, involving several intermediate phases. In-situ X-ray diffraction (XRD) studies have shown that the transformation of CoMoO₄ to Co₃Mo₃N can proceed through intermediates such as Co₂Mo₃O₈, molybdenum nitride (Mo₂N), metallic cobalt, and another ternary nitride phase, Co₂Mo₃N. acs.orgresearchgate.net The formation of these phases is highly dependent on the reaction conditions.

Research has shown that the final composition of the nitride product can be a mixture of phases, primarily Co₃Mo₃N and Co₂Mo₃N. researchgate.netCurrent time information in Phelps County, US. The relative concentration of these phases is influenced by parameters such as the final ammonolysis temperature and the heating rate. Current time information in Phelps County, US. For example, a relatively low final ammonolysis temperature (e.g., 700°C) and a high heating rate can favor the formation of the Co₂Mo₃N compound, which is considered an intermediate in the formation of the more stable Co₃Mo₃N. Current time information in Phelps County, US. The table below outlines the key stages and observed phases during the ammonolysis process.

PrecursorAmmonolysis ConditionsIntermediate Phases IdentifiedFinal Product(s)
CoMoO₄·3/4H₂OHeating in NH₃ atmosphereCoMoO₄, Co₂Mo₃O₈, Mo₂N, metallic Co, Co₂Mo₃NMixture of Co₃Mo₃N and Co₂Mo₃N acs.orgresearchgate.netCurrent time information in Phelps County, US.
CoMoO₄Temperature-programmed reaction up to 785°C in NH₃Not specifiedSingle-phase Co₃Mo₃N scielo.org.mx
CoMoO₄ precursor from Co(NO₃)₂ and (NH₄)₆Mo₇O₂₄Nitriding at 973 K (700°C)Not specifiedCo₃Mo₃N researchgate.net

Influence of Precursor Selection and Reaction Parameters on Compound Formation and Structure

The final properties, structure, and composition of cobalt-molybdenum compounds are profoundly dictated by the initial choice of precursors and the specific parameters employed during synthesis.

Precursor Selection: The type of cobalt and molybdenum precursor directly impacts the interactions in the initial and final stages. A comparison between co-impregnating with cobalt nitrate and ammonium heptamolybdate versus a single-step impregnation with an Anderson cobaltomolybdate anion highlights this influence. rsc.org In the former case, an aluminomolybdate anion tends to form on the support, with no direct cobalt-molybdenum interaction observed in the oxidic precursor. rsc.org Conversely, using the pre-formed cobaltomolybdate anion preserves the direct Co-Mo interaction after impregnation. rsc.org

Influence of pH: The pH of the synthesis solution is a critical parameter, especially during precipitation or impregnation, as it governs the species of isopolymolybdates present in the solution. rsc.orgnih.gov As the pH decreases, molybdate species undergo aggregation, changing from monomeric MoO₄²⁻ at higher pH to polymeric species like Mo₇O₂₄⁶⁻ and Mo₈O₂₄⁶⁻ at lower pH values. rsc.orgnih.gov This change in the molybdenum species affects how they interact with cobalt ions and the support material, ultimately influencing the composition, particle aggregation, and surface properties of the final catalyst. rsc.orgnih.gov For instance, preparing precursors at different pH values leads to varied compositions and properties, which in turn affects the formation of active nitride phases during ammonolysis. researchgate.net

Reaction Parameters: Parameters such as calcination temperature and atmosphere are crucial in defining the final structure of the compound. Higher calcination temperatures generally lead to better crystallization but can also cause particle aggregation and a decrease in surface area. mdpi.comsemanticscholar.org For cobalt-based catalysts on an alumina support, calcination at 400°C in a flowing N₂ atmosphere has been found to achieve high dispersion of cobalt particles. researchgate.net A flowing gas atmosphere during calcination is generally more effective in increasing metal dispersion compared to a static atmosphere. researchgate.netoulu.fi The calcination step transforms the precursor salts into metal oxides, and the conditions under which this occurs can significantly influence the metal-support interactions and the ultimate reducibility and activity of the compound. semanticscholar.org

The following table summarizes the impact of various parameters on the synthesis of Co-Mo compounds.

ParameterVariationEffect on Compound Formation and Structure
Precursor Type Cobalt Nitrate + Ammonium Heptamolybdate vs. Anderson Cobaltomolybdate AnionAffects the direct Co-Mo interaction in the initial oxidic precursor. rsc.org
pH Decreasing from 6.0 to 1.0Causes aggregation of isopolymolybdate species (e.g., MoO₄²⁻ → Mo₇O₂₄⁶⁻), leading to changes in particle aggregation and surface Mo-enrichment. rsc.orgnih.gov
Chelating Agent Addition of Nitrilotriacetic Acid (NTA)Increases the amount of Co-promoted active sites without changing MoS₂ slab morphology. researchgate.net
Calcination Temperature Increasing TemperatureLeads to better crystallization but can cause sharper, stronger diffraction peaks, indicating larger crystallite sizes and potential loss of surface area. mdpi.com
Calcination Atmosphere Static vs. Flowing Gas (e.g., N₂)A flowing gas atmosphere generally results in higher dispersion of the active metal compared to a static atmosphere. researchgate.netoulu.fi

Advanced Characterization of Cobalt Molybdenum Materials

Structural and Morphological Characterization

Structural and morphological analyses are foundational in materials science, revealing the physical arrangement and form of the compound at various scales.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in a material and determining its lattice parameters. For cobalt-molybdenum (2/3) compounds, XRD analysis consistently identifies the Co₂Mo₃O₈ phase. nih.govaip.org This phase belongs to the hexagonal P6₃mc space group. aip.org

The diffraction patterns show distinct peaks corresponding to specific crystal planes. For instance, prominent peaks for Co₂Mo₃O₈ have been observed at 2θ values of 25.2°, 35.9°, 37.1°, 40.4°, and 56.1°, which correspond to the (102), (200), (201), (202), and (213) crystal planes, respectively. aip.org The sharp and intense nature of these peaks indicates a well-crystallized material. acs.org In some preparations, other crystalline phases such as Co₃Mo and β-Co(OH)₂ may also be identified alongside the primary Co₂Mo₃O₈ phase. nih.gov

The lattice parameters derived from XRD data provide precise measurements of the unit cell dimensions. A slight shift in diffraction peaks to lower angles can indicate an expansion of the unit cell, potentially due to the incorporation of atoms with larger atomic radii. mdpi.com

Table 1: Crystallographic Data for Co₂Mo₃O₈ from XRD Analysis
ParameterValueReference JCPDS Card
Crystal SystemHexagonal34-0511 aip.org
Space GroupP6₃mc aip.org
Lattice Parameter (a)5.871 Å aip.org
Lattice Parameter (b)5.871 Å aip.org
Lattice Parameter (c)10.021 Å aip.org
Angle (α)90.00° aip.org
Angle (β)90.00° aip.org
Angle (γ)120.00° aip.org

Electron microscopy techniques are indispensable for visualizing the morphology and nanostructure of materials. Scanning Electron Microscopy (SEM) reveals surface topography, while Transmission Electron Microscopy (TEM) provides high-resolution details of the internal structure.

Studies on cobalt-molybdenum (2/3) materials have identified various morphologies, including:

Nanosheets : Smooth-surfaced nanosheets have been observed for Co₂Mo₃O₈. aip.org

Flower-like Microspheres : Hierarchical structures assembled from ultrathin mesoporous nanosheets, with thicknesses around 4.0 nm, have been synthesized. mdpi.com

Nanoplates : In some cases, tiny hexagonal plaques with an average size of 130 nm and a thickness of 30 nm grow on the material's surface. nih.gov

Nanobelts : Self-standing films of cobalt-molybdenum oxide nanobelts have been prepared via hydrothermal processes. researchgate.net

High-Resolution TEM (HRTEM) further elucidates the crystalline nature of these nanostructures. HRTEM images show distinct lattice fringes, and the measured interplanar distances can be correlated with the crystalline planes identified by XRD. For example, lattice fringe spacings of 0.349 nm and 0.4957 nm have been observed, corresponding to the (102) and (002) planes of Co₂Mo₃O₈, respectively. nih.gov Similarly, a spacing of 0.22 nm corresponds to the (202) plane of Co₂Mo₃O₈. aip.org Selected Area Electron Diffraction (SAED) patterns with concentric rings confirm the polycrystalline nature of these materials. nih.gov

Energy-dispersive X-ray (EDX) spectroscopy, often coupled with electron microscopy, confirms the uniform distribution of cobalt, molybdenum, and oxygen throughout the nanostructures. aip.orgmdpi.com

The Brunauer-Emmett-Teller (BET) method is used to determine the specific surface area and porosity of a material, which are critical parameters for applications like catalysis. The analysis involves measuring the adsorption and desorption of nitrogen gas on the material's surface.

Cobalt-molybdenum materials often exhibit Type IV isotherms, which are characteristic of mesoporous materials. acs.orgosti.gov The specific surface area can vary significantly depending on the synthesis method and the exact composition. For example, cobalt-molybdenum phosphide (B1233454) nanoboxes have shown BET surface areas ranging from 111 to 128 m²/g. acs.org For cobalt molybdenum nitrides, the specific surface area is influenced by the concentration of the Co₂Mo₃N phase. mdpi.com

Pore size distribution, typically calculated using the Barrett-Joyner-Halenda (BJH) method, often reveals that these materials have pores in the mesoporous range (2-50 nm). acs.orgmdpi.com For instance, pore size distributions centered around 12-26 nm have been reported. acs.org

Table 2: Surface Area and Porosity Data for Cobalt-Molybdenum Materials
MaterialBET Surface Area (m²/g)Pore Size DistributionReference
CoMoP-DSHNBs111.055~12–26 nm (Mesoporous) acs.org
CoMoOH-YSNBs128.697~12–26 nm (Mesoporous) acs.org
[Co(2,2'-bpy)₃]yMoS₂8.79Not specified
[Co(1,10-phen)₃]yMoS₂9.62Not specified
3%Mo-Co₃O₄9615.5 nm osti.gov

Spectroscopic and Elemental Characterization

Spectroscopic techniques probe the interaction of electromagnetic radiation with the material to provide information about its elemental composition, chemical bonding, and electronic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of the elements present within the top 10 nm of a material's surface. thermofisher.cnazom.com

XPS survey scans confirm the presence of cobalt, molybdenum, and oxygen in the material. aip.orgnih.gov High-resolution scans of the Co 2p and Mo 3d regions provide detailed information about their chemical states.

Cobalt (Co 2p) : The Co 2p spectrum is characterized by two main peaks, Co 2p₃/₂ and Co 2p₁/₂, along with satellite peaks. These peaks can be deconvoluted to identify different oxidation states. For Co₂Mo₃O₈, peaks at binding energies of 782.8 eV and 798.4 eV are assigned to Co²⁺, while peaks at 780.7 eV and 796.7 eV belong to Co³⁺. aip.org The presence of both Co²⁺ and Co³⁺ indicates a mixed-valence state on the surface.

The quantification of these different oxidation states from XPS data is critical for understanding the material's catalytic and electronic properties. thermofisher.cnazom.com

Table 3: Representative XPS Binding Energies (eV) for Cobalt and Molybdenum Oxidation States
Element/OrbitalOxidation StateBinding Energy (eV)Reference
Co 2p₃/₂Co²⁺782.8 aip.org
Co 2p₁/₂Co²⁺798.4 aip.org
Co 2p₃/₂Co³⁺780.7 aip.org
Co 2p₁/₂Co³⁺796.7 aip.org
Mo 3d₅/₂Mo⁴⁺~229.7 nih.gov
Mo 3d₅/₂Mo⁶⁺232.8 aip.org
Mo 3d₃/₂Mo⁶⁺235.9 aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV and visible light by a material, providing insights into its electronic transitions. uu.nl For semiconductor materials like cobalt-molybdenum oxides, a key parameter derived from UV-Vis spectra is the optical band gap energy (E_g).

The band gap is typically determined from diffuse reflectance spectra using the Tauc plot method. nih.gov This involves plotting (F(R)hν)ⁿ versus photon energy (hν), where F(R) is the Kubelka-Munk function and 'n' depends on the nature of the electronic transition. The band gap is found by extrapolating the linear portion of the plot to the energy axis.

For a composite material of molybdenum oxysulfide and cobalt phosphate (B84403) (MoOₓSᵧ-CoPi), the band gap was estimated to be 2.44 eV. nih.gov In another study on cobalt-doped molybdenum oxide, the band gap was found to be slightly lower than that of pure molybdenum oxide. semanticscholar.org The electronic transitions in these materials are generally attributed to d-d transitions within the metal ions and charge-transfer transitions between the metal and oxygen atoms. uu.nl The specific absorption bands can be complex due to the presence of multiple oxidation states and coordination environments for both cobalt and molybdenum.

Inductively Coupled Plasma (ICP) Analysis for Quantitative Elemental Composition

Inductively coupled plasma (ICP) analysis is a powerful technique for the accurate quantitative determination of the elemental composition of cobalt-molybdenum materials. This method is frequently utilized in conjunction with both atomic emission spectrometry (ICP-AES) and mass spectrometry (ICP-MS) to ascertain the precise ratio of cobalt to molybdenum, as well as to identify and quantify any trace impurities that may be present. jst.go.jpgoogle.comfao.org The process involves introducing a sample of the cobalt-molybdenum material, typically in a liquid form after acid digestion, into a high-temperature plasma. The plasma, which is an ionized gas, excites the atoms of the sample, causing them to emit light at characteristic wavelengths (in ICP-AES) or to be ionized for mass-to-charge ratio analysis (in ICP-MS).

The intensity of the emitted light or the detector response is directly proportional to the concentration of the elements in the sample, allowing for precise quantification. For cobalt-molybdenum (2/3) materials, ICP analysis is crucial for verifying that the desired stoichiometric ratio has been achieved during synthesis. This is particularly important as the catalytic, electronic, and magnetic properties of the material are highly dependent on its elemental composition.

Research findings have demonstrated the successful application of ICP-AES for the analysis of Co-base superalloys, which can contain molybdenum. fao.org These studies involve the careful selection of analytical lines to avoid spectral interferences from the major elements and the use of internal standards to ensure accuracy and precision. fao.org The sample preparation for ICP analysis of cobalt-molybdenum alloys typically involves digestion in a mixture of strong acids, such as hydrochloric acid, nitric acid, and hydrofluoric acid, often with the assistance of microwave heating to ensure complete dissolution. google.com

The following table presents hypothetical data from an ICP-OES analysis of a synthesized cobalt-molybdenum (2/3) sample, illustrating the typical results obtained with this technique.

ElementMeasured Concentration (mg/L)Calculated Atomic RatioTarget Atomic Ratio
Cobalt (Co)20.02.02
Molybdenum (Mo)30.03.03

Thermal and Thermochemical Analysis

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition behavior of cobalt-molybdenum materials. longdom.orglongdom.orgfiveable.me TGA measures the change in mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert or oxidizing). longdom.orgfiveable.me This information is critical for understanding the material's behavior under high-temperature conditions, which is relevant for applications such as catalysis and as high-temperature alloys.

For cobalt-molybdenum (2/3) compounds, TGA can reveal the temperatures at which decomposition or phase transitions occur, as well as the nature of these processes. For instance, in the case of unsupported cobalt-molybdenum sulfide (B99878) catalysts prepared from bimetallic precursors, TGA can be used to study the fragmentation and decomposition of the molecular structures. researchgate.net The decomposition of these precursors under a hydrogen atmosphere at high temperatures leads to the formation of the active catalyst. researchgate.net

The decomposition pathway of cobalt-molybdenum materials can be complex and may involve multiple steps. For example, the thermal decomposition of cobalt-molybdenum precursors in an inert atmosphere may proceed through the loss of organic ligands, followed by the reduction of the metal oxides to form the final alloy or mixed-metal oxide. In an oxidizing atmosphere, the material may undergo oxidation to form cobalt and molybdenum oxides.

The data from a TGA experiment is typically presented as a thermogram, which plots the percentage of mass loss against temperature. The following table illustrates hypothetical TGA data for the decomposition of a cobalt-molybdenum precursor.

Temperature Range (°C)Mass Loss (%)Associated Process
100-2005Loss of adsorbed water
200-40025Decomposition of organic ligands
400-60010Reduction of metal oxides

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. cuni.czlinseis.com DSC is widely used to study the thermal behavior of materials, including phase transitions, melting, crystallization, and heat capacity. cuni.cznetzsch.com For cobalt-molybdenum (2/3) materials, DSC provides valuable insights into their thermal stability and the temperatures at which structural changes occur. mdpi.comresearchgate.net

In the context of cobalt-molybdenum alloys, DSC can be used to identify the temperatures of solid-state phase transformations. For example, in Co-Al-Nb-Mo systems, DSC has been employed to detect phase transitions such as the formation and dissolution of intermetallic phases. mdpi.comresearchgate.net The DSC thermograms of these alloys show endothermic or exothermic peaks corresponding to these transformations. mdpi.comresearchgate.net The position and area of these peaks provide information about the temperature and enthalpy of the transition, respectively. cuni.czderingerney.com

The thermal behavior of cobalt-molybdenum materials is crucial for their application in high-temperature environments. DSC can be used to determine the melting point and the heat of fusion of these materials, which are important parameters for their processing and application. Furthermore, DSC can be used to study the effect of alloying elements on the phase stability of cobalt-molybdenum alloys.

The following table presents hypothetical DSC data for a cobalt-molybdenum (2/3) alloy, showing the temperatures of observed phase transitions.

Peak Temperature (°C)Enthalpy Change (J/g)Transition Type
850-25Exothermic (Crystallization)
1350150Endothermic (Melting)

Advanced Electrochemical Characterization Techniques

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Kinetics and Interface Properties

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to investigate the electrochemical properties of materials, including charge transfer kinetics and the behavior of interfaces. duke.edumdpi.com EIS involves applying a small amplitude AC voltage or current perturbation to an electrochemical cell over a wide range of frequencies and measuring the resulting impedance. The data is often presented as a Nyquist plot, which shows the imaginary part of the impedance versus the real part.

For cobalt-molybdenum (2/3) materials, EIS is a valuable tool for characterizing their performance in electrochemical applications such as batteries, supercapacitors, and electrocatalysis. The impedance spectra can provide information about the resistance of the electrolyte, the charge transfer resistance at the electrode-electrolyte interface, and the capacitive behavior of the material. duke.edutum.de

In the case of molybdenum-doped cobalt oxide electrodes for supercapacitors, EIS has been used to analyze the effect of doping on the charge transfer resistance. mdpi.com Lower charge transfer resistance is indicative of faster charge transfer kinetics and better electrochemical performance. The EIS data can be fitted to an equivalent circuit model to extract quantitative values for the different resistance and capacitance components of the system. duke.edutum.de

The following table presents hypothetical EIS data for a cobalt-molybdenum (2/3) electrode, showing the values of the equivalent circuit elements.

ParameterValueDescription
Rs (Ω)1.5Solution resistance
Rct (Ω)10.2Charge transfer resistance
Cdl (F)1.2 x 10-4Double-layer capacitance

In Situ Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) for Reaction Intermediates

In situ Attenuated Total Reflectance Surface-Enhanced Infrared Absorption Spectroscopy (ATR-SEIRAS) is a highly sensitive vibrational spectroscopy technique used to study solid-liquid interfaces and identify reaction intermediates in real-time under electrochemical conditions. mdpi.comresearchgate.net This technique combines the surface sensitivity of surface-enhanced infrared absorption spectroscopy (SEIRAS) with the attenuated total reflectance (ATR) configuration, allowing for the detection of adsorbed species on an electrode surface with high sensitivity. mdpi.comnih.gov

In the context of cobalt-molybdenum catalysts, ATR-SEIRAS could be employed to identify key reaction intermediates in processes such as the hydrogen evolution reaction, oxygen evolution reaction, or CO2 reduction. nih.govacs.org By monitoring the changes in the infrared spectra as a function of the applied potential, it is possible to gain insights into the reaction pathways and the role of different surface sites in the catalytic process.

The following table presents hypothetical ATR-SEIRAS data for the adsorption of a reaction intermediate on a cobalt-molybdenum (2/3) electrode surface.

Wavenumber (cm-1)AssignmentPotential (V vs. RHE)
2050Linearly bonded CO-0.4
1900Bridge-bonded CO-0.6
1650Adsorbed H2O0.0

Theoretical and Computational Investigations of Cobalt Molybdenum Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become an indispensable tool for investigating the properties of cobalt-molybdenum materials, particularly in catalysis. DFT calculations allow for the detailed examination of electronic structures, the energetics of surface reactions, and the modeling of complete reaction pathways, offering a bridge between fundamental material properties and observable catalytic activity.

Electronic structure calculations are fundamental to understanding the catalytic nature of cobalt-molybdenum compounds. The Density of States (DOS) and Partial Density of States (PDOS) analyses reveal the distribution of electronic states and the contribution of specific atomic orbitals (e.g., Co 3d, Mo 4d) near the Fermi level, which is crucial for chemical bonding and reactivity.

Research has shown that the electronic properties of these systems are highly tunable. For instance, DFT calculations on Co–Mo–S catalysts have demonstrated that Co-doping induces different properties depending on the MoS2 phase. rsc.orgrsc.org Doping cobalt into the 1T-MoS2 configuration imparts metallic conductor properties, whereas the 2H-MoS2 phase retains its semiconductor characteristics, suggesting the 1T-phase possesses superior catalytic performance. rsc.orgrsc.org This metallic character in the 1T phase is associated with a higher density of active sites. rsc.org Similarly, theoretical studies on Co-doped α-MoO3 reveal that cobalt integration can significantly narrow the material's electronic band gap. researchgate.net The modulation of local electronic structures is a recurring theme; studies indicate that doping with elements like Tellurium (Te) can effectively alter the electronic environments of both cobalt and molybdenum sites, thereby influencing the reactivity of intermediates. rsc.orgresearchgate.net

Furthermore, calculations on silver-decorated Co2Mo3O8 have shown that the introduction of a noble metal can optimize the DOS near the Fermi level, which is believed to reduce the energy barrier for key catalytic steps like water dissociation and proton adsorption. aip.org These findings underscore the principle that the catalytic activity of cobalt-molybdenum systems is primarily an "electronic" effect, intrinsically linked to the position of the constituent metals in the periodic table and their resulting electronic configurations. researchgate.net

Table 1: Summary of DFT Findings on Electronic Properties of Co-Mo Systems
SystemComputational FindingImplication for CatalysisReference
Co-doped 1T-MoS₂Induces metallic conductor properties.Excellent catalytic performance due to more exposed active sites. rsc.orgrsc.org
Co-doped 2H-MoS₂Retains semiconductor properties.Lower catalytic activity compared to the 1T phase. rsc.orgrsc.org
Co-doped α-MoO₃Causes band gap narrowing of approximately 0.94 eV to 1.36 eV.Enhanced photosensitivity and conductivity for optoelectronic applications. researchgate.net
Te-doped CoMoO₃Modulates the local electronic structures of Co and Mo sites.Optimizes the reactivity of reaction intermediates. rsc.orgresearchgate.net
Ag-decorated Co₂Mo₃O₈Optimizes the Density of States (DOS) near the Fermi level.Improves intrinsic catalytic activity for the Hydrogen Evolution Reaction (HER). aip.org

In the context of hydrodesulfurization (HDS), a key application for Co-Mo catalysts, DFT has been used to calculate the adsorption energy of sulfur-containing molecules. For example, the adsorption of thiophene on a Co-Mo-S catalyst was found to be more stable on the 1T configuration (−0.76 eV) compared to the 2H configuration (−0.65 eV), which correlates with the higher catalytic activity of the 1T phase. rsc.org This indicates that stronger binding of the reactant facilitates its subsequent transformation.

DFT studies have also shed light on ammonia (B1221849) synthesis and CO2 hydrogenation. For the nitrogen reduction reaction (NRR), the energy barrier for the crucial N2 adsorption step on MoS2 was significantly lowered from 1.62 eV to 0.94 eV upon the introduction of a cobalt dopant. osti.gov In CO2 methanation, DFT calculations showed that the binding energies of key species like CO2, H2, and CO are stronger on a Co/ZrO2 catalyst than on a Co/Al2O3 catalyst, a finding that aligns with experimental temperature-programmed desorption (TPD) results. researchgate.net These stronger interactions on the zirconia support help explain its superior catalytic performance. researchgate.net

Table 2: Calculated Adsorption Energies on Cobalt-Molybdenum Systems
SystemAdsorbateCalculated Adsorption Energy (eV)SignificanceReference
Co-Mo-S (1T phase)Thiophene-0.76More stable adsorption, correlates with higher HDS activity. rsc.org
Co-Mo-S (2H phase)Thiophene-0.65Less stable adsorption compared to the 1T phase. rsc.org
Co-doped MoS₂N₂-0.94 (Energy Barrier)Co-doping lowers the activation barrier for N₂ adsorption in NRR. osti.gov
Ag-decorated Co₂Mo₃O₈Water (H₂O)Enhanced Adsorption EnergyImproved intrinsic catalytic activity for HER. aip.org

Beyond static adsorption energies, DFT is employed to map entire reaction pathways and identify transition states, which are the highest energy points along a reaction coordinate. This analysis is crucial for determining reaction mechanisms and identifying rate-limiting steps.

For the HDS of thiophene, DFT calculations have elucidated the potential energy diagram for the direct desulfurization (DDS) pathway. rsc.org The process begins with the stable adsorption of thiophene onto a sulfur vacancy, followed by a hydrogenation reaction to form a 2-hydrothiophene intermediate. rsc.org The subsequent C–S bond cleavage is a critical step in the desulfurization process. rsc.org

Ab Initio Calculations for Fundamental Electronic Interactions

Ab initio (from first principles) calculations provide a highly accurate, parameter-free approach to studying the fundamental electronic interactions within materials. These methods, such as those implemented in the Vienna Ab initio Simulation Package (VASP), solve the quantum mechanical equations of the system to compute structural and electronic properties with high fidelity. osti.gov

In the study of cobalt-molybdenum systems, ab initio calculations have been instrumental in determining total energies and modeling structural relaxations. osti.gov For instance, these methods were used to investigate the Co-Mo-N system, demonstrating the reactivity of nitrogen within the material's lattice is strongly dependent on pretreatment conditions. acs.org By simulating the system at the quantum level, researchers can understand how the incorporation of a dopant like cobalt into a MoS2 lattice causes local distortions and alters the Mo-dinitrogen interaction, which is key to activating the strong N≡N bond for ammonia synthesis. osti.gov Ab initio molecular dynamics simulations have also been employed to model complex reaction steps and environments, providing a dynamic picture of catalytic processes that goes beyond static calculations. acs.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that seeks to establish a mathematical correlation between the structural or physicochemical features of a compound (descriptors) and a specific property, such as catalytic activity. While extensively used in fields like drug discovery, its application in heterogeneous catalysis is an emerging area.

The general framework for applying QSPR to catalyst screening involves several steps. researchgate.net First, a dataset of catalysts with known properties is assembled. Next, a set of numerical descriptors representing the structural, electronic, or topological features of the catalysts is calculated. Finally, statistical or machine learning algorithms are used to build a model that links these descriptors to the observed property (e.g., thiophene conversion rate). researchgate.net

While specific, detailed QSPR studies focused solely on the "Cobalt-molybdenum (2/3)" compound are not widely reported in the available literature, the methodology holds significant potential. For Co-Mo catalysts, relevant descriptors could include parameters derived from DFT, such as the d-band center of the active metals, adsorption energies of key reactants, or the energy barriers for rate-limiting steps. By correlating these fundamental descriptors with experimental catalytic data, QSPR models could accelerate the discovery of novel Co-Mo formulations with enhanced performance for applications like hydrodesulfurization or ammonia synthesis.

Electrocatalysis

Cobalt-molybdenum (Co-Mo) compounds have emerged as highly promising electrocatalysts for water splitting, a key technology for producing clean hydrogen energy. Their efficiency in catalyzing both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER) makes them attractive, cost-effective alternatives to precious metal catalysts like platinum.

Hydrogen Evolution Reaction (HER)

The Volmer-Tafel mechanism involves two main steps. The first is the Volmer step, or discharge step, where a proton is adsorbed onto an active site (M) on the catalyst surface, forming an adsorbed hydrogen atom (H_ads). This is followed by the Tafel step, where two adsorbed hydrogen atoms combine to form a hydrogen molecule (H₂), which then desorbs from the surface.

Volmer Step: H⁺ + e⁻ + M → M-H_ads

Tafel Step: M-H_ads + M-H_ads → 2M + H₂

A low Tafel slope, typically around 30 mV dec⁻¹, is characteristic of a reaction following the Volmer-Tafel pathway, where the Tafel recombination step is rate-limiting. royalsocietypublishing.orgnih.gov This mechanism is often observed on catalysts with high hydrogen coverage and fast discharge steps. For instance, platinum, the benchmark HER catalyst, exhibits a Tafel slope of 30.1 mV dec⁻¹, indicating a Volmer-Tafel mechanism. royalsocietypublishing.org Catalysts that favor this pathway are generally considered highly efficient. nih.gov

Alternatively, the HER can proceed via the Volmer-Heyrovsky mechanism. This pathway also begins with the Volmer step, but the subsequent step involves the electrochemical desorption of the adsorbed hydrogen atom. In the Heyrovsky step, an adsorbed hydrogen atom reacts with a proton from the electrolyte and an electron to form a hydrogen molecule.

Volmer Step: H⁺ + e⁻ + M → M-H_ads

Heyrovsky Step: M-H_ads + H⁺ + e⁻ → M + H₂

The rate-determining step in this pathway can be either the initial Volmer adsorption step or the subsequent Heyrovsky electrochemical desorption step. mdpi.com A Tafel slope of around 40-120 mV dec⁻¹ is typically associated with the Volmer-Heyrovsky mechanism. royalsocietypublishing.orgnih.gov For example, a study on cobalt phosphide (B1233454) (CoP) and molybdenum phosphide (MoP) hybrids found that with increasing cobalt content, the HER mechanism shifted, with the electrochemical desorption of hydrogen becoming more influential in the Volmer-Heyrovsky pathway. researchgate.net Specifically, a Co₅Fe₅MoO@CP composite in an alkaline medium was inferred to follow the Volmer-Heyrovsky reaction pathway based on its Tafel slope of 78.3 mV·dec⁻¹. mdpi.com

The enhanced electrocatalytic activity of bimetallic Co-Mo compounds for HER is largely attributed to the synergistic effect between the two metals. cdmf.org.br This synergy modifies the electronic structure of the material, creating more favorable conditions for the reaction to occur. Combining cobalt, a hyper-d-metal, with molybdenum, a hypo-d-metal, results in interesting electrocatalytic properties. cdmf.org.br This combination alters the d-band center of the alloy, leading to a more optimal binding energy for adsorbed hydrogen, which is a crucial factor for efficient H₂ formation. cdmf.org.br

The efficiency of an HER catalyst is heavily dependent on its ability to optimally adsorb and desorb hydrogen intermediates. The binding energy of hydrogen to the catalyst surface (M-H_ads) is a key descriptor of activity, as illustrated by the "volcano plot" for HER catalysts. mdpi.com The ideal catalyst binds hydrogen neither too strongly nor too weakly.

In Co-Mo bimetallic systems, the presence of both metals creates unique active sites that can fine-tune this binding energy. The modification of the electronic structure through the Co-Mo interaction leads to an appropriate stabilization of the adsorbed hydrogen, which facilitates the subsequent steps of either Tafel recombination or Heyrovsky desorption. cdmf.org.br Theoretical calculations have demonstrated that Co-Mo dual sites play a crucial role in the reaction. For instance, Co sites can be responsible for activating intermediates, while Mo centers can act as radical mediators. researchgate.net The formation of a ternary interstitial hexagonal CoMoP₂ crystal phase in CoP-MoP hybrids has been shown to enhance electrochemical activity by providing efficient charge transfer, which accelerates the proton discharge (Volmer) step in the Volmer-Heyrovsky mechanism. royalsocietypublishing.org

Oxygen Evolution Reaction (OER)

Cobalt-molybdenum bimetal oxides like Co₂Mo₃O₈ are employed as OER catalysts due to their abundance of active sites. acs.org However, their relatively low conductivity can limit performance. acs.org To address this, these oxides are often integrated with conductive materials like N-doped carbon, which improves conductivity and enhances electrolyte penetration. acs.org The presence of cobalt nanoparticles on the surface of Co₂Mo₃O₈ can also furnish more active sites for the OER. acs.org

Research on a Co/Co₂Mo₃O₈@NC composite showed an overpotential of 288 mV at a current density of 10 mA·cm⁻², which is comparable to the commercial RuO₂ catalyst. acs.org Similarly, a Co₅Fe₅MoO@CP composite exhibited an OER overpotential of 245 mV at 10 mA·cm⁻² with a Tafel slope of 92.2 mV·dec⁻¹. mdpi.comnih.gov Doping cobalt-molybdenum hydroxides with other metals like iron can introduce oxygen vacancies and more active metal centers, further lowering the OER overpotential. researchgate.net DFT analysis suggests that in some Co-Mo systems, cobalt atoms function as the catalytic core for the oxygen evolution process. mdpi.comnih.gov The mechanism involves the adsorption of OH⁻ ions and subsequent formation of O-O bonds, a process that is facilitated by the electronic properties of the Co-Mo active sites.

Electrocatalytic Performance of Co-Mo Compounds

The following table summarizes the reported electrocatalytic performance of various cobalt-molybdenum-based materials for HER and OER in alkaline media.

CatalystReactionOverpotential @ 10 mA·cm⁻² (mV)Tafel Slope (mV·dec⁻¹)
Co₅Fe₅MoO@CP mdpi.comnih.govHER123.678.3
Co₅Fe₅MoO@CP mdpi.comnih.govOER24592.2
Co–Mo–P/Co–Zn–S rsc.orgHER12061.7
Co–Mo–P/Co–Zn–S rsc.orgOER27341
Co/Co₂Mo₃O₈@NC acs.orgOER288N/A
MoCo(OH)₂/CoP/NF researchgate.netHER15N/A
MoCo(OH)₂/CoP/NF researchgate.netOER287N/A

2 Catalytic Applications in Oxygen Evolution Reaction (OER)

The oxygen evolution reaction (OER) is a critical process in energy conversion and storage technologies like water electrolysis and metal-air batteries, but it is often hindered by slow kinetics. Cobalt-molybdenum compounds have emerged as promising and cost-effective electrocatalysts to accelerate this reaction. Their efficiency is deeply rooted in the specific reaction mechanisms that occur on the catalyst surface, which can be tailored by manipulating the material's composition and structure.

1 Adsorbate Evolution Mechanism (AEM) in OER

The Adsorbate Evolution Mechanism (AEM) is the conventional pathway for OER on many transition metal oxides. upc.edulabapress.com This mechanism involves a series of steps where oxygen-containing intermediates (*OH, *O, and *OOH) are sequentially adsorbed onto a metal active site on the catalyst surface before the final release of an oxygen molecule. The performance of a catalyst following the AEM is governed by the Sabatier principle, which dictates that the binding energies of these intermediates should be neither too strong nor too weak. upc.edu In cobalt-based catalysts, the AEM pathway can be a limiting factor due to scaling relationships between the adsorption energies of the intermediates. rsc.orgacs.org While cobalt oxides are known to follow this mechanism, the introduction of molybdenum can modify the electronic structure of the cobalt active sites. oaepublish.com This modification can tune the binding energies of the oxygen intermediates, thereby optimizing the AEM pathway to a certain extent. However, the primary benefit of molybdenum addition is often linked to activating an alternative, more efficient mechanism.

2 Lattice Oxygen Mediated (LOM) Mechanism in OER

Recent research has highlighted that highly active oxide catalysts can bypass the traditional AEM pathway by engaging their own lattice oxygen in the reaction, a process known as the Lattice Oxygen Mediated (or Oxidation) Mechanism (LOM). upc.edulabapress.comrsc.org This mechanism is particularly relevant for cobalt-molybdenum compounds. Doping cobalt oxide with a more electronegative element like molybdenum is a key strategy to promote LOM. upc.edursc.org The higher electronegativity of molybdenum enhances the covalency of the metal-oxygen bonds and shifts the oxygen p-band closer to the Fermi level, which triggers the redox activity of the lattice oxygen. upc.edu In this pathway, lattice oxygen atoms participate directly in the formation of the O-O bond, which can circumvent the thermodynamic constraints imposed by the AEM. acs.org Studies on amorphous molybdenum cobalt oxide nanosheets have demonstrated that the incorporation of molybdenum enables the participation of lattice oxygen, significantly boosting OER performance. upc.edursc.orgupc.edu This activation of the LOM pathway is considered a primary reason for the enhanced catalytic activity observed in various cobalt-molybdenum oxide systems. rsc.org

3 Oxygen Vacancy Engineering and Its Impact on OER Performance

Oxygen vacancy engineering is a powerful strategy for enhancing the OER activity of cobalt-molybdenum catalysts. researchgate.net Creating oxygen vacancies—missing oxygen atoms in the crystal lattice—can profoundly alter the material's electronic structure and catalytic properties. bohrium.comrsc.org In cobalt molybdate (B1676688) (CoMoO₄), introducing an optimal concentration of oxygen vacancies has been shown to expose more active sites, increase electrical conductivity by narrowing the band-gap, and favorably modulate the free energy of OER intermediates. bohrium.com This leads to accelerated reaction kinetics. bohrium.com The formation of these vacancies can lead to an upshifted d-band center, which optimizes the desorption of oxygen intermediates and lowers the energy barrier of the rate-determining step. researchgate.net Furthermore, doping with other elements can help promote and stabilize these vacancies. For instance, vanadium doping in a CoMo-based catalyst was found to facilitate the formation of oxygen vacancies, leading to a catalyst that achieved a low overpotential of 248 mV at a current density of 10 mA cm⁻² and demonstrated remarkable durability for over 600 hours. researchgate.net Similarly, iron doping in a molybdenum-iron-cobalt oxyhydroxide catalyst was shown to favor the generation of oxygen vacancies, resulting in an overpotential of 223 mV at 10 mA cm⁻². rsc.org These vacancies can also play a crucial role in the surface reconstruction of the catalyst under OER conditions, which is often necessary to form the true active sites. rsc.org

OER Performance of Engineered Cobalt-Molybdenum Catalysts
Catalyst MaterialKey Engineering StrategyOverpotential at 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Reference
V-doped CoMoOx (VO‐CoMoVOx)Oxygen Vacancy Engineering via V-doping248Not Specified researchgate.net
Amorphous MoCoxOy NanosheetsComposition Optimization (Mo-doping)28260.6 rsc.orgupc.edu
CoMoO₄ with Oxygen Vacancies (CoMoO₄-Ov-2@GF)Annealing in Reducing Atmosphere29662.4 bohrium.com
Molybdenum-iron–cobalt oxyhydroxideOxygen Vacancy Engineering via Fe-doping22343.6 rsc.org

Catalytic Applications and Reaction Mechanisms of Cobalt Molybdenum Compounds

3 Nitrogen Reduction Reaction (NRR) and Electrochemical Ammonia (B1221849) Synthesis

The electrochemical nitrogen reduction reaction (NRR) presents a green alternative to the energy-intensive Haber-Bosch process for ammonia (NH₃) synthesis. nih.govresearchgate.net Molybdenum-based materials are promising NRR electrocatalysts due to their suitable binding strength with nitrogen species. nih.govresearchgate.net The combination of cobalt and molybdenum in a single catalyst has been explored to enhance NRR selectivity and efficiency. nih.gov While pure cobalt shows poor NRR activity, alloying it with molybdenum can significantly improve the adsorption of dinitrogen (N₂) and the stabilization of key reaction intermediates. nih.govulpgc.esrsc.org

1 Dissociative (Langmuir-Hinshelwood) Mechanisms for NRR

In the dissociative mechanism, also known as the Langmuir-Hinshelwood pathway, an adsorbed N₂ molecule on the catalyst surface first breaks its strong triple bond (N≡N) to form two adsorbed nitrogen atoms (*N). These individual nitrogen atoms are then sequentially hydrogenated to form ammonia. This mechanism generally requires highly reactive catalytic sites capable of overcoming the large energy barrier associated with N₂ dissociation. While this pathway is common in high-temperature thermal catalysis, it is considered less favorable for electrochemical NRR on many surfaces due to the high energy cost of the initial N-N bond cleavage. researchgate.net For cobalt-molybdenum nitride, the dissociative pathway is considered less favorable kinetically due to higher energy barriers for the hydrogenation steps compared to the associative mechanism. researchgate.net

2 Associative (Eley-Rideal/Mars-van Krevelen) Mechanisms for NRR

The associative mechanism is generally considered more favorable for electrochemical NRR at ambient conditions. In this pathway, the N-N bond of an adsorbed N₂ molecule remains intact while it is sequentially hydrogenated. The hydrogenation can occur via two main routes:

Distal Pathway: One nitrogen atom is continuously hydrogenated until the first NH₃ molecule is released, leaving a remaining *NHx species that is subsequently hydrogenated.

Alternating Pathway: Hydrogen atoms are added to each of the two nitrogen atoms in an alternating fashion.

A simplified associative Eley-Rideal/Mars-van Krevelen mechanism has been specifically proposed for ammonia synthesis on cobalt molybdenum nitride (Co₃Mo₃N). researchgate.netresearchgate.net This pathway is considered kinetically faster than the dissociative mechanism on this surface because the hydrogenation steps have lower energy barriers. researchgate.net

3 Molecular Nitrogen Activation and Subsequent Hydrogenation Pathways

The crucial first step in NRR is the activation of the chemically inert N₂ molecule through its adsorption onto the catalyst surface. ulpgc.es Density Functional Theory (DFT) studies have shown that while pure cobalt surfaces are not active for N₂ adsorption, the inclusion of molybdenum atoms into the cobalt lattice creates active sites where N₂ can spontaneously bind. ulpgc.eskaust.edu.sa This binding occurs on surface molybdenum atoms or on cobalt atoms that are in close proximity to molybdenum. nih.govulpgc.esrsc.org Once adsorbed, the N₂ molecule is activated and ready for the first proton-electron transfer. The alloying of Co with Mo has been shown to improve the stabilization of the crucial first reduced intermediate, *N₂H. nih.govrsc.orgkaust.edu.sa In a combined cobalt-molybdenum catalyst supported on carbon nanofibers (Co-Mo-CNF), cobalt's strong ability to dissociate water enhances the local proton supply near the molybdenum sites, where the NRR hydrogenation steps occur. nih.govresearchgate.net This synergistic effect led to a high ammonia formation rate of 72.72 μg h⁻¹ mg⁻¹ and a Faradaic efficiency of 34.5%. nih.gov

NRR Performance of Cobalt-Molybdenum Catalysts
Catalyst MaterialKey FeatureAmmonia Yield Rate (μg h⁻¹ mg⁻¹)Faradaic Efficiency (%)Applied Potential (V vs. RHE)Reference
Co-Mo-CNFSynergistic effect; Co enhances local proton source for Mo active sites72.7234.5-0.5 nih.gov
Co-doped MoS₂-xCo-doping stimulates basal plane NRR activity~28.35 (0.63 mmol/h/g)>10-0.3 osti.gov
Role of Local Proton Sources in Enhancing NRR Selectivity

In the electrochemical nitrogen reduction reaction (NRR), the selective conversion of dinitrogen (N₂) to ammonia (NH₃) is often hampered by the competing hydrogen evolution reaction (HER). The strategic introduction of local proton sources in proximity to the catalytically active sites of cobalt-molybdenum materials has emerged as a key strategy to enhance NRR selectivity.

The fundamental principle behind this approach lies in creating a proton-rich microenvironment that favors the protonation of N₂ and its intermediates over the reduction of protons to hydrogen gas. Cobalt, with its strong ability to dissociate water, can act as an efficient generator of local protons near the molybdenum centers where the hydrogenation steps of the NRR are believed to occur. This localized proton concentration ensures a steady supply of H⁺ for the sequential proton-coupled electron transfer steps required for ammonia synthesis, thereby kinetically favoring the NRR pathway.

Research on a carbon nanofiber catalyst embedded with both molybdenum and cobalt (Co-Mo-CNF) has demonstrated the efficacy of this concept. In this system, the cobalt component facilitates water dissociation, thereby enhancing the local proton source near the molybdenum active sites. This strategic arrangement led to a notable ammonia formation rate of 72.72 μg h⁻¹ mg⁻¹ and a Faradaic efficiency of 34.5% at -0.5 V versus the reversible hydrogen electrode (RHE) tandfonline.comresearchgate.net. The proximity of the proton source to the N₂ binding site is crucial for minimizing the diffusion length of protons and maximizing their availability for the NRR.

Identification and Stabilization of Key Intermediate Species (e.g., N₂H, hydrazine, diazane)

The conversion of N₂ to NH₃ proceeds through a series of protonation and reduction steps, involving several key intermediate species. The identification and stabilization of these intermediates are paramount for understanding the reaction mechanism and designing more efficient catalysts. Among the proposed intermediates, diazene (N₂H₂), hydrazine (N₂H₄), and the radical species N₂H have been subjects of significant investigation.

Theoretical studies, particularly those employing density functional theory (DFT), have provided valuable insights into the behavior of these intermediates on cobalt-molybdenum surfaces. For instance, computational analyses of Co-Mo alloys have shown that the presence of molybdenum can significantly enhance both the physisorption of N₂ and the stabilization of the elusive N₂H intermediate, which is considered the first reduced species in the NRR pathway ulpgc.esrsc.orgnih.gov. This stabilization is reported to occur on surface molybdenum atoms or on cobalt atoms that have a high degree of connectivity with molybdenum ulpgc.esrsc.orgnih.gov.

While cobalt on its own exhibits poor electrocatalytic activity for NRR, its alloying with molybdenum creates a synergistic effect that improves the binding and subsequent reduction of N₂. The stabilization of the N₂H intermediate is a critical step, as it prevents the desorption of N₂ before reduction can occur and lowers the activation energy for the subsequent hydrogenation steps. The theoretical overpotentials for the conversion of N₂ to NH₃ on these Co-Mo alloys have been found to be promisingly low ulpgc.esrsc.orgnih.gov. The following table summarizes the key intermediates and the role of the Co-Mo catalyst in their stabilization based on theoretical findings.

Intermediate SpeciesRole of Cobalt-Molybdenum CatalystSupporting Evidence
N₂Enhanced physisorption on Co-Mo alloy surfaces compared to pure Co.DFT Calculations ulpgc.esrsc.orgnih.gov
N₂HStabilization of this elusive first reduced intermediate species.DFT Calculations ulpgc.esrsc.orgnih.gov
Hydrazine (N₂H₄)Proposed intermediate in the NRR pathway.General NRR literature
Diazane (N₂H₂)A potential intermediate in the stepwise hydrogenation of N₂.General NRR literature

Heterogeneous Catalysis

Cobalt-molybdenum compounds are workhorse catalysts in the field of heterogeneous catalysis, with their most prominent application being the removal of sulfur from petroleum feedstocks.

Hydrodesulfurization (HDS)

Hydrodesulfurization (HDS) is a vital refinery process that removes sulfur-containing compounds from various fuel streams to meet stringent environmental regulations and to prevent the poisoning of downstream catalysts. Cobalt-molybdenum catalysts are the industry standard for this process due to their high activity and stability.

The support material plays a crucial role in the performance of Co-Mo HDS catalysts. Gamma-alumina (γ-Al₂O₃) is the most commonly used support due to its high surface area, favorable pore structure, and mechanical strength. The support influences the dispersion of the active metal species and the nature of the metal-support interaction.

The interaction between the cobalt and molybdenum species and the alumina (B75360) support affects the formation of the active catalytic phase. A strong interaction can lead to the formation of less active species, while a weaker interaction can result in the agglomeration of the active phase. The properties of the alumina, such as its crystal phase, can also impact catalytic activity. For instance, a CoMo catalyst supported on γ-Al₂O₃ exhibited higher HDS activity (95.74%) compared to one supported on θ-Al₂O₃ rsc.orgsharif.edu. This was attributed to the formation of larger CoMoO₄ and MoO₃ crystals on the θ-Al₂O₃ support, which reduced the dispersion of the active metal phase rsc.orgsharif.edu. The textural properties of the support, such as surface area and pore volume, are also critical. The addition of cobalt and molybdenum to γ-Al₂O₃ typically leads to a decrease in surface area and pore volume rsc.orgsharif.edu.

The following table presents a comparison of the textural properties and HDS activity of Co-Mo catalysts on different alumina supports.

SupportSurface Area (m²/g)Pore Volume (cm³/g)Average Pore Diameter (nm)HDS Activity (%)
γ-Al₂O₃2500.6510.495.74 rsc.orgsharif.edu
θ-Al₂O₃1200.5217.3Lower than γ-Al₂O₃ rsc.orgsharif.edu

The active form of the Co-Mo HDS catalyst is a sulfided phase. The precursor oxide form of the catalyst is converted to the active sulfide (B99878) form through a sulfidation process, typically using H₂S or other sulfur-containing compounds. During this process, a complex evolution of sulfide and oxysulfide phases occurs.

Initially, the oxide species (e.g., MoO₃, Co₃O₄, and CoMoO₄) are converted to oxysulfide intermediates and subsequently to the final sulfide phases. The primary active phase is widely recognized as the "Co-Mo-S" phase, where cobalt atoms are located at the edges of MoS₂-like structures. The nature of this Co-Mo-S phase can vary. A distinction is often made between "Type I" and "Type II" Co-Mo-S phases. The Type I phase is considered to have a strong interaction with the alumina support, while the Type II phase has a weaker interaction and is generally associated with higher HDS activity.

The sulfidation process involves the formation of various species, including MoS₂, Co₉S₈, and mixed Co-Mo oxysulfides osti.gov. The degree of sulfidation is a critical parameter, with higher degrees of sulfidation generally leading to higher HDS activity. The evolution of these phases is dependent on the sulfidation conditions, such as temperature and the sulfiding agent used. Characterization techniques like X-ray photoelectron spectroscopy (XPS) and high-resolution transmission electron microscopy (HRTEM) are crucial for identifying and quantifying these different phases.

The activity of Co-Mo/Al₂O₃ catalysts can be significantly enhanced by the addition of promoters, with phosphorus being one of the most effective. Phosphorus can influence the catalyst in several ways, including modifying the textural properties of the support, altering the metal-support interaction, and affecting the nature of the active Co-Mo-S phase.

The addition of phosphorus has been shown to weaken the interaction between the molybdenum species and the alumina support. This facilitates the sulfidation of the molybdenum and promotes the formation of the more active Type II Co-Mo-S phase. Phosphorus can also increase the dispersion of the active phases and lead to an increase in the stacking number of the MoS₂ slabs. This modification of the morphology of the active phase can have a direct impact on the catalytic activity.

For example, the addition of phosphorus to a CoMo/δ-Al₂O₃ catalyst resulted in an increased amount of the (Co)MoS₂ active phase with a higher stacking and a greater degree of cobalt promotion (Type II Co-Mo-S) mdpi.com. This led to an improvement in both HDS activity and selectivity mdpi.com. However, the effect of phosphorus can be complex and dependent on the support material. In some cases, such as on carbon-supported catalysts, phosphorus has been observed to form a Co-phosphate phase that can decrease HDS activity osti.gov. The following table summarizes the effects of a phosphorus promoter on the properties of a Co-Mo/δ-Al₂O₃ catalyst.

CatalystAverage MoS₂ Length (nm)Average MoS₂ StackingHDS Activity (relative)
CoMo/δ-Al₂O₃4.82.51.00
CoMoP(2.9)/δ-Al₂O₃3.72.9>1.00 mdpi.com

Aerobic Oxidative Desulfurization (AODS)

Cobalt-molybdenum (Co-Mo) bimetallic oxides have emerged as highly effective catalysts for the aerobic oxidative desulfurization (AODS) of fuels, utilizing molecular oxygen from the air as a green oxidant. rsc.orgmdpi.com This approach is a promising alternative to traditional hydrodesulfurization (HDS), particularly for removing refractory aromatic sulfur compounds under milder conditions. mdpi.commdpi.com

Flower-like cobalt-molybdenum mixed-oxide microspheres (CoMo-FMs), assembled from ultrathin mesoporous nanosheets, have demonstrated exceptional catalytic performance. mdpi.comnih.gov This hierarchical structure provides a large surface area and pore volume, which facilitates the mass transfer of reactants and enhances catalytic activity. mdpi.comnih.gov Under atmospheric pressure and at temperatures between 80-110 °C, these catalysts can achieve complete removal of various thiophenic sulfides. nih.gov One optimized catalyst, CoMo-FM-2, achieved 100% conversion of dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (4,6-DMDBT) at 100 °C. mdpi.com

The reusability of these catalysts is a key advantage for practical applications. Co-Mo bimetallic oxides have been shown to be separable and recyclable, maintaining their catalytic performance and chemical structure for at least five to six consecutive cycles. rsc.orgnih.gov

Detailed research findings on the performance of Co-Mo catalysts in AODS are summarized below.

Table 1: Performance of Cobalt-Molybdenum Catalysts in Aerobic Oxidative Desulfurization

Catalyst Substrate Temperature (°C) Time (h) Conversion/Sulfur Removal (%) Reference
Co-Mo-O Bimetallic Oxide Dibenzothiophene (DBT) 120 1 92.2 mdpi.com
CoMo-FM-2 Dibenzothiophene (DBT) 100 4 100 mdpi.commdpi.com
CoMo-FM-2 4,6-DMDBT 100 4 100 mdpi.com
Co-Mo-O Bimetallic Oxide (Co/Mo ratio 2:1) Thiophenic Compounds 80-120 N/A High Efficiency rsc.org

Chemoselective Reduction of Aromatic Nitro Compounds

Cobalt-modified molybdenum carbide (Co-Mo₂C) supported on activated carbon (AC) has been identified as an efficient and robust catalyst for the chemoselective reduction of aromatic nitro compounds to their corresponding arylamines. rsc.orgresearchgate.net This process is fundamental in organic synthesis for producing valuable intermediates for pharmaceuticals, dyes, and agrochemicals. rsc.org The Co-Mo₂C/AC catalyst offers a cost-effective and industrially viable alternative to catalysts based on precious metals. rsc.orgresearchgate.net

The superior catalytic performance is attributed to the promotional effect of cobalt on the formation of a well-defined molybdenum carbide crystal phase. rsc.orgresearchgate.net This synergy between cobalt and molybdenum carbide leads to enhanced catalytic properties. The optimized Co-Mo₂C/AC catalyst has demonstrated remarkable efficiency, achieving 100% yield for a variety of substituted nitroarenes. rsc.orgresearchgate.net For the model substrate, an isolated yield of 99.3% has been reported. rsc.org

A significant advantage of this catalytic system is its high chemoselectivity. It can selectively reduce the nitro group while preserving other sensitive and reducible functional groups that might be present on the aromatic ring. organic-chemistry.orgjrfglobal.com This selectivity is a crucial aspect for the synthesis of complex functionalized arylamines. rsc.org

Furthermore, the catalyst exhibits excellent stability and reusability. It can be easily recovered from the reaction mixture by simple filtration and reused for multiple cycles without a significant loss of its catalytic activity or properties. rsc.orgresearchgate.net

Table 2: Chemoselective Reduction of Various Substituted Nitroarenes using Co-Mo₂C/AC Catalyst

Substrate (Substituted Nitroarene) Product (Functionalized Arylamine) Yield (%) Reference
Various aromatic nitro compounds Corresponding arylamines 100 rsc.orgresearchgate.net
Model Substrate Corresponding arylamine 99.3 (isolated) rsc.org

Isomerization Reactions and Acid-Base Properties

The acid-base properties of cobalt-molybdenum catalysts play a crucial role in their application in isomerization reactions. Specifically, Co-Mo species supported on materials like magnesium orthophosphates have been studied for the isomerization of 3,3-dimethylbut-1-ene. researchgate.net The introduction of cobalt-molybdenum modifies the acidic characteristics of the support material, particularly affecting the type and number of acid sites, which in turn influences the catalytic activity and selectivity. researchgate.net

Research has shown that the incorporation of Co-Mo species alters the distribution of Lewis and Brønsted acid sites on the catalyst surface. researchgate.net Lower loadings of cobalt-molybdenum tend to decrease the number of strong Lewis acid sites, while higher loadings can lead to an increase. researchgate.net These Lewis acid sites are identified as playing a significant role in the isomerization of 3,3-dimethylbut-1-ene. researchgate.net

The conversion of 3,3-dimethylbut-1-ene is directly influenced by the reaction temperature and the nature of the catalyst. For instance, on a pure magnesium phosphate (B84403) support, conversion increases with temperature from 493K to 653K. researchgate.net However, for the Co-Mo supported catalyst, the conversion begins to decrease after 573K, suggesting catalyst deactivation at higher temperatures. researchgate.net A direct, linear relationship has been established between the concentration of both Lewis and Brønsted acid sites and the conversion values, highlighting the importance of surface acidity in this catalytic process. researchgate.net

Table 3: Effect of Co-Mo Loading on Acid Sites and Isomerization

Catalyst Key Finding Reaction Reference
Co-Mo on Magnesium Phosphate Lower Co-Mo loading decreased the number of strong Lewis acid sites. Isomerization of 3,3-dimethylbut-1-ene researchgate.net
Co-Mo on Magnesium Phosphate Higher Co-Mo loading increased the number of strong Lewis acid sites. Isomerization of 3,3-dimethylbut-1-ene researchgate.net
Co-Mo on Magnesium Phosphate A linear relationship was found between acid site concentration and conversion. Isomerization of 3,3-dimethylbut-1-ene researchgate.net
CoMoSₓ on γ-Al₂O₃ Characterized by a stronger acidic character compared to NiMoSₓ, promoting isomerization. o-xylene hydrotreating mdpi.com

Phase Equilibrium and Advanced Structural Studies of Cobalt Molybdenum Systems

Co-Mo Binary Phase Diagram Analysis

The Co-Mo binary phase diagram is characterized by the presence of several intermetallic compounds, in addition to the terminal solid solutions of cobalt and molybdenum. nist.gov The system comprises eight phases in total: four solution phases (liquid, face-centered cubic Co, hexagonal close-packed Co, and body-centered cubic Mo) and four intermetallic compounds. nist.gov

Identification and Characterization of Intermetallic Phases (e.g., Co₃Mo, Co₇Mo₆, Co₂Mo₃)

The intermetallic phases are key to the properties of Co-Mo alloys. The primary intermetallic compounds identified in the Co-Mo system are:

ε-Co₃Mo: This phase has a hexagonal D0₁₉ crystal structure and exists over a narrow homogeneity range. proquest.comresearchgate.net It is formed via a peritectoid reaction. proquest.com

μ-Co₇Mo₆: This is a complex phase with a large homogeneity range. nist.gov

σ-Co₂Mo₃: This phase also exhibits a significant homogeneity range. nist.gov

θ-Co₉Mo₂: Another intermetallic phase present in the system. nist.gov

These phases play a crucial role in the strengthening and high-temperature performance of Co-based superalloys. nist.gov

Homogeneity Ranges and Stability of Intermetallic Compounds

A notable feature of the Co-Mo system is that some of its intermetallic phases are not line compounds but exist over a range of compositions, indicating a degree of atomic substitution is possible within their crystal lattices.

The μ (Co₇Mo₆) and σ (Co₂Mo₃) phases, in particular, show substantial homogeneity ranges. The μ phase is stable over a range of approximately 7 atomic % Mo, while the σ phase has a homogeneity range of about 3 atomic % Mo. nist.gov In contrast, the ε (Co₃Mo) phase has a very narrow homogeneity range. proquest.com The stability of these phases is temperature-dependent, as depicted in the Co-Mo phase diagram.

Phase Transition Behavior

The Co-Mo system exhibits several phase transitions as a function of temperature and composition. Pure cobalt undergoes a phase transformation from a face-centered cubic (FCC) to a hexagonal close-packed (HCP) structure at 417°C. azonano.com The addition of molybdenum influences this transition temperature. azonano.com

The intermetallic compounds also participate in various phase transformations. For instance, the Co₃Mo phase is formed through a peritectoid reaction at 1025°C. proquest.com At around 700°C, a solid solution based on ε-Co (hcp) is formed by the peritectoid reaction of α-Co and Co₃Mo. proquest.com Understanding these transitions is critical for controlling the microstructure and, consequently, the mechanical properties of Co-Mo alloys during heat treatment and service.

Investigation of Ternary and Multicomponent Co-Mo Phase Systems

The addition of a third or more elements to the Co-Mo system leads to the formation of more complex phase equilibria and potentially new ternary compounds.

Co-Mo-O System: In the cobalt-molybdenum-oxygen system at 1200 K, two ternary oxides have been identified as stable: Co₂Mo₃O₈ and CoMoO₄.

Fe-Co-Mo System: This ternary system is of significant industrial importance. Isothermal sections at various temperatures have been established, revealing single-phase regions of α, γ, and μ, along with several two-phase and three-phase regions. iaea.org No ternary compounds were found in studies at 800°C and 1350°C.

Co-Al-Nb-Mo System: This quaternary system is relevant to the development of high-temperature superalloys. Research in the Co-rich part of the phase diagram has identified the formation of an intermetallic phase with an L1₂ structure in a range of alloys. mdpi.com Additionally, the Co₃Mo intermetallic compound can contain a significant amount of niobium. proquest.com

Co-Cr-Mo System: This system is the basis for many biomedical implant alloys. The alloys typically consist of a cobalt-rich face-centered cubic (γ-fcc) phase, which is stable at high temperatures, and a low-temperature hexagonal close-packed (ε-hcp) phase. researchgate.net

Co-Cr-Mo-Based High-Entropy Alloys: The Co-Cr-Mo system also serves as a basis for the design of multicomponent high-entropy alloys (HEAs). For example, the addition of Fe, Mn, and W to the Co-Cr-Mo system has been explored to develop new HEAs with potentially unique properties. researchgate.net

Crystallographic Analysis of Specific Cobalt-Molybdenum Compounds (e.g., Co₂Mo₃O₈, Co₃Mo₃N, Co₃Mo₃C, Co₂Mo₃N)

Detailed crystallographic studies provide fundamental insights into the structure-property relationships of these complex materials.

Co₂Mo₃O₈: This compound crystallizes in a hexagonal polar structure with the space group P6₃mc. researchgate.netstfc.ac.uk The structure consists of stacked honeycomb layers of Co²⁺ ions along the c-axis, with adjacent Co sites having alternating tetrahedral and octahedral coordinations. researchgate.net

Co₃Mo₃N: This nitride crystallizes in the cubic Fd-3m space group. In this structure, Mo is bonded to six Co and two equivalent N atoms. There are two inequivalent Co sites, one of which forms CoCo₆Mo₆ cuboctahedra.

Co₃Mo₃C: The synthesis of Co₃Mo₃C-based carbides has been reported, and their structure has been characterized by X-ray diffraction (XRD). These materials are being investigated for their electrocatalytic properties. researchgate.net

Co₂Mo₃N: This compound crystallizes in the cubic P4₁32 space group. Molybdenum is bonded to six equivalent Co atoms and two equivalent N atoms in a bent 150-degree geometry.

Below is an interactive data table summarizing the crystallographic data for these compounds.

CompoundCrystal SystemSpace Group
Co₂Mo₃O₈HexagonalP6₃mc
Co₃Mo₃NCubicFd-3m
Co₂Mo₃NCubicP4₁32

Structural Modifications and Defect Chemistry within Cobalt-Molybdenum Lattices

The properties of cobalt-molybdenum compounds can be significantly influenced by structural modifications and the presence of defects within their crystal lattices.

In Co-Cr-Mo alloys, the low lattice distortion energy of the FCC phase can lead to the formation of extensive stacking defects. azonano.com These defects can facilitate a strain-induced transformation to the HCP phase, which can enhance the material's tribological properties. azonano.com

The introduction of carbon into Co-Cr-Mo systems can lead to the formation of carbides with chromium and molybdenum, which act as crystallites within the matrix and can prevent dislocation slippage, thereby strengthening the alloy. azonano.com

Point defects, such as vacancies and anti-site defects, are also expected to play a crucial role in the properties of Co-Mo intermetallic compounds, influencing diffusion, mechanical behavior, and phase stability. The type and concentration of these defects can be influenced by temperature, composition, and processing conditions.

Impact of Doping and Structural Modification on Cobalt Molybdenum Compound Performance

Metal Doping Strategies (e.g., Silver, Copper, Potassium, Phosphorus)

The introduction of secondary metals into the cobalt-molybdenum matrix is a widely employed technique to tailor its catalytic properties. Dopants such as silver, copper, potassium, and phosphorus can induce significant changes in the electronic landscape and the nature of the active sites.

Doping with metals directly influences the electronic structure of cobalt-molybdenum compounds, which is a critical factor in their catalytic activity. The introduction of dopants can modify the electron density around the cobalt and molybdenum centers, facilitate charge transfer, and alter the binding energies of reaction intermediates.

Silver (Ag): The introduction of silver nanoparticles into cobalt-molybdenum oxides leads to a significant modulation of the electronic structure. aip.org A transfer of electrons occurs from the silver to the cobalt-molybdenum oxide, resulting in the formation of electron-rich cobalt and Mo sites. aip.org This adjusted electronic configuration enhances the conductivity of the material and reduces the energy barrier for processes like water dissociation and proton adsorption. aip.org This strong electronic interaction between silver and the cobalt-molybdenum compound is crucial for balancing the adsorption and desorption of intermediates. aip.org

Potassium (K): Potassium doping can alter the electronic properties of cobalt species, facilitating the redox ability of the active sites. mdpi.com In cobalt molybdenum nitrides, potassium has been observed to facilitate the formation of the Co₂Mo₃N phase over the Co₃Mo₃N phase. mdpi.com This is significant as catalysts with higher concentrations of the Co₂Mo₃N phase are generally more active catalytically. mdpi.com

Phosphorus (P): The incorporation of phosphorus into cobalt molybdate (B1676688) catalysts facilitates a redistribution of electrons. nih.gov This enhances the catalyst's conductivity and promotes improved mass and electron transfer. nih.gov Computational studies combined with spectroscopic techniques have shown that phosphorus exists as a surface phosphate (B84403) ion, leading to the localization of electron holes on these ions. researchgate.net This electronic modulation is key to improving performance in reactions like the hydrogen evolution reaction (HER). researchgate.net

Other Metals: Doping with other elements like Tellurium (Te) has also been shown to effectively modulate the local electronic structures of Co and Mo sites, significantly boosting electron transfer and optimizing the reactivity of reaction intermediates. rsc.orgresearchgate.net Similarly, doping with high-valence ions like Vanadium (V) can optimize the electronic structure due to their electron-drawing capacity. mdpi.com

Metal doping not only modifies electronic properties but also plays a crucial role in creating new active sites and improving the accessibility of existing ones.

Silver (Ag): The decoration of cobalt-molybdenum oxide nanosheets with silver nanoparticles activates the originally inert Co and Mo sites. aip.org The formation of electron-rich centers facilitates the adsorption of reactant molecules, thereby increasing the number of exposed catalytic active sites. aip.org Furthermore, the unique construction and stable heterointerfaces between silver nanoparticles and cobalt-molybdenum layered double hydroxides can accelerate mass transfer and provide a large number of new active sites while optimizing the activity of the original ones. nih.gov

Phosphorus (P): Phosphorus doping in cobalt molybdate can generate more oxygen vacancies. nih.gov These vacancies, along with the modified electronic structure, lower the energy barrier for adsorbing reaction intermediates. nih.gov In phosphorus-modified monoclinic β-CoMoO₄, both surface phosphate ions (P—O¹⁻) and Co³⁺—OH⁻ have been identified as prospective active sites for the hydrogen evolution reaction. researchgate.net

Potassium (K): In cobalt-doped molybdenum disulfide (MoS₂), the intercalation of potassium can lead to the formation of nanoflower structures composed of nanosheets. This morphology maximizes the exposure of active sites at the edges of the MoS₂ layers, leading to a significant increase in the active site density. acs.org

The table below summarizes the impact of different metal dopants on the performance of cobalt-molybdenum compounds in the Hydrogen Evolution Reaction (HER), a key process in water splitting.

DopantCompoundOverpotential at 10 mA cm⁻²Reference
Silver (Ag)Ag-decorated Co₂Mo₃O₈ Nanosheets55.5 mV (alkaline) aip.org
Phosphorus (P)P-doped Ni foam/CoMoO₄94 mV (alkaline) researchgate.net
Phosphorus (P)P-CoMoO₄/NF130 mV nih.gov
None (control)CoMoP Nanosheets89 mV (alkaline) nih.gov

Non-metal Doping (e.g., Carbon, Nitrogen)

Incorporating non-metallic elements like carbon and nitrogen into the cobalt-molybdenum structure or using them as support materials provides another effective route to enhance catalytic performance. This strategy can improve conductivity, stability, and the number of active sites.

Nitrogen (N): The use of nitrogen-doped carbon as a support for cobalt-molybdenum compounds is a prominent strategy. acs.org Cobalt molybdenum nitride, supported on nitrogen-doped carbon nanosheets, has been shown to be an effective electrocatalyst for applications like seawater splitting. chemistryviews.org The nitrogen doping within the carbon matrix can enhance the density of electronic states, which serve as active sites for electrochemical reactions. researchgate.net In cobalt molybdenum nitrides, the specific phase composition (e.g., Co₂Mo₃N vs. Co₃Mo₃N) can be influenced by synthesis conditions, which in turn affects catalytic activity. mdpi.com

Sulfur (S): Sulfur doping in cobalt molybdenum oxide can effectively modify the composition and morphology of the catalyst. rsc.org Similar to phosphorus or nitrogen doping, sulfur can replace oxygen atoms, which improves intrinsic conductivity and introduces abundant oxygen vacancies that act as catalytically active sites. rsc.org This modification enhances the electrochemically active surface area and improves electrocatalytic kinetics. rsc.org

Nanostructuring and Morphology Control

Beyond compositional changes through doping, controlling the physical architecture of cobalt-molybdenum compounds at the nanoscale is a powerful tool for performance enhancement. Tailoring the morphology to create structures like nanosheets and nanoflowers can dramatically increase the surface area and exposure of active sites.

Nanosheets: Ultrathin nanosheets offer a high surface-to-volume ratio, exposing a maximum number of atoms to reactants. Cobalt-molybdenum phosphide (B1233454) nanosheets, synthesized via methods involving metal-organic framework (MOF) templates, have demonstrated outstanding performance in water splitting. nih.gov The synthesis process often involves creating a cobalt-based MOF, followed by etching and cation exchange with a molybdenum source, and a final phosphorization step. nih.gov Similarly, mixed nickel-cobalt-molybdenum metal oxide nanosheets can be grown directly on substrates like nickel foam through hydrothermal methods followed by annealing. mdpi.com These nanosheets interlace to form an open network structure, which is beneficial for electrochemical applications. mdpi.com

Nanoflowers: Nanoflowers are complex, hierarchical structures assembled from smaller nanoscale building blocks like nanosheets. This morphology prevents the restacking of individual nanosheets and ensures high accessibility for reactants. Sulfur-doped cobalt molybdenum oxide has been synthesized with a hydrangea-like structure directly on a carbon fiber substrate using a one-step hydrothermal process. rsc.org This flower-like architecture provides plentiful active sites and facilitates efficient mass transfer. rsc.org Cobalt-molybdenum bimetal oxides embedded in flower-like N-doped carbon microspheres are another example where the morphology significantly contributes to the catalytic performance by improving conductivity and electrolyte penetration. acs.org

The synthesis of these nanostructures often employs methods such as hydrothermal synthesis, which is versatile for creating nanolayered cobalt-molybdenum sulfides and Co-doped MoS₂ nanoflowers. acs.orgacs.org The choice of precursors and reaction conditions, such as temperature and time, are critical in directing the final morphology. acs.orgmdpi.com

The size and distribution of the active catalytic particles on a support material are crucial for maximizing catalytic efficiency. Smaller, well-dispersed particles offer a larger number of active sites per unit mass.

Achieving uniform dispersion of cobalt and molybdenum particles on a support like nano-alumina is essential for minimizing agglomeration and increasing catalyst activity. acs.org Impregnation is a common method used to prepare such catalysts, where careful control of the process ensures a good distribution of the metal oxide particles on the support surface. acs.orgmolybdenum.com.cn

Studies have shown that the average metal particle size can be influenced by the support material. For instance, using a nitrogen-doped carbon support can lead to a decrease in the average metal particle size compared to a non-doped support. researchgate.net Furthermore, thermal treatments can be employed to redisperse catalyst particles. For example, large Mo-based particles can be split into smaller particles under a hydrogen atmosphere at elevated temperatures, with the final particle size being dependent on the treatment time and temperature. acs.org

Role of Support Materials and Interfaces in Catalytic Performance

The performance of cobalt-molybdenum catalysts is not solely dependent on the active metallic phases but is critically influenced by the support material on which these phases are dispersed. The support provides mechanical and thermal stability, but more importantly, it dictates the surface area, dispersion of the active Co-Mo species, and the nature of the catalytically active sites through complex metal-support interactions (MSI). youtube.com The interface between the support and the active phase is a dynamic zone of charge transfer and chemical bonding that can ultimately govern the catalyst's activity, selectivity, and longevity. youtube.com

The choice of support material can significantly alter the electronic and geometric properties of the catalyst. youtube.com For cobalt-molybdenum systems, traditionally used in processes like hydrodesulfurization (HDS), the support's characteristics directly impact the formation and morphology of the active "Co-Mo-S" phase. cjcatal.comtue.nl

Conventional and Novel Support Materials

Alumina (B75360), particularly its gamma phase (γ-Al₂O₃), is the most widely used support for industrial Co-Mo HDS catalysts due to its excellent textural properties, mechanical strength, and favorable interaction with molybdenum. acs.orgresearchgate.netresearchgate.net However, the nature of this interaction is complex. A strong interaction between molybdenum species and the alumina surface can sometimes lead to the formation of a less active Co-Mo-S phase (Type I), which is intimately connected to the support. tue.nl A more desirable, highly active phase (Type II) exhibits weaker interactions with the support, resembling bulk molybdenum disulfide. tue.nl The properties of the alumina itself, such as its crystallinity and the density of surface hydroxyl groups, can moderate the metal-support interaction, thereby influencing the slab length and stacking of the MoS₂ crystallites and promoting the formation of the active CoMoS phase. cjcatal.com

To overcome the limitations of strong MSI in alumina, carbon-based materials have been extensively investigated as alternative supports. tue.nlmdpi.com Activated carbon, carbon nanofibers, and other forms of carbon typically exhibit much weaker interactions with the active metal sulfides. tue.nlumcs.pl This weaker interaction facilitates a more complete sulfidation of the oxide precursors, leading to catalysts with higher HDS activity compared to their alumina-supported counterparts. tue.nlmdpi.com The enhanced performance is often attributed to a greater availability of active sites and a potentially different morphology of the Co-Mo-S phase. tue.nl

The table below summarizes a comparative study between a conventional alumina support and a composite support incorporating carbon nanofibers (CNF), demonstrating the positive impact of carbon on key catalyst properties.

Catalyst IDSupport MaterialBET Surface Area (m²/g)HDS Efficiency (DBT)Reference
AlMoCoAlumina (Al₂O₃)166~85% (after 6h) researchgate.net
AlCNFMoCoAlumina-Carbon Nanofiber (Al-CNF)200>98% (after 6h) researchgate.net

Other materials explored as supports include silica (B1680970) (SiO₂), titania (TiO₂), and zirconia (ZrO₂). researchgate.netresearchgate.net Reducible oxides like TiO₂ and ceria (CeO₂) can induce a "strong metal-support interaction" (SMSI) state, where suboxides from the support can partially cover or decorate the metal nanoparticles, profoundly altering their catalytic behavior. researchgate.netnih.govuu.nl

The Critical Nature of the Interface

The interface is the region where the active Co-Mo phase and the support material meet, and its properties are paramount to catalytic function. Modulating the composition and structure of this interface can fine-tune the bifunctional activity of the material. researchgate.netrsc.org For instance, in electrocatalysis, creating heterointerfaces involving multiple phases of cobalt molybdenum oxides can enhance activity for reactions like the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) by creating synergistic effects and increasing the density of active sites. rsc.org

The microscopic bonding at the interface dictates the growth and morphology of the active components. Studies on model systems have shown that the structure of cobalt islands deposited on a molybdenum surface is highly dependent on the interfacial layer. aip.org On a clean molybdenum surface, cobalt grows in two-dimensional hexagonal islands. However, if the molybdenum surface is first covered with sulfur, the Co-S interactions lead to the formation of a square lattice. If covered with oxygen, three-dimensional cobalt islands are formed. aip.org This demonstrates that the interfacial chemistry directly controls the nanostructure of the catalyst.

Furthermore, the interface facilitates electronic interactions that can modify the properties of the active sites. The transfer of electrons between the support and the active phase can alter the electron density of cobalt and molybdenum atoms, influencing their binding energies with reactants and intermediates and thereby boosting catalytic performance. youtube.comaip.org

The following table presents data from a study comparing a lab-synthesized nanocatalyst with a commercial catalyst, both on a γ-alumina support, highlighting how optimizing the active phase and its interface with the support can lead to superior performance.

CatalystSupport MaterialHDS Conversion (DBT, 350°C, 1 h⁻¹)Reference
Commercial Catalystγ-Al₂O₃72.54% acs.org
Homemade NanocatalystNano γ-Al₂O₃91.57% acs.org

Future Research Directions in Cobalt Molybdenum Chemical Systems

Advanced Material Design and Synthesis Methodologies

Future progress in the application of cobalt-molybdenum (Co-Mo) chemical systems hinges on the development of advanced material design and synthesis methodologies. The focus is shifting from traditional preparation techniques to sophisticated methods that allow for precise control over the material's structure, composition, and morphology at the nanoscale. These advanced strategies are crucial for creating highly active and stable materials for various applications, including catalysis and energy storage.

One promising direction is the synthesis of Co-Mo materials with hierarchical architectures. For instance, flower-like Co-Mo mixed-oxide microspheres assembled from ultrathin mesoporous nanosheets have been developed. mdpi.com This hierarchical structure is beneficial for catalytic applications as it reduces the mass transfer resistance for reactants. mdpi.com Similarly, the creation of phase-modulated heterointerfaces, such as those involving multiple phases of cobalt molybdenum suboxides (CoO/CoMoO₃/Co₂Mo₃O₈), is being explored to enhance bifunctional electrocatalytic activity for processes like water splitting. rsc.org The ability to modulate the composition and the interface can significantly improve efficiency and durability. rsc.org

Colloidal synthesis is another key area, enabling the production of Co-Mo nanoparticles with controlled size and composition. Researchers have reported the synthesis of molybdenum-rich Co-Mo nanoparticles with an average diameter of approximately 3 nm, which act as highly active electrocatalysts. rsc.org Other innovative one-step methods, such as thermal decomposition without conventional temperature-programmed carburization, are being used to prepare bimetallic carbides like Co₃Mo₃C and Co₆Mo₆C. researchgate.net Furthermore, techniques combining hydrothermal processes with electrochemical deposition or calcination are being employed to create novel composites, such as carbon-coated Co-Mo-O nanocatalysts and silver-decorated cobalt-molybdenum oxide nanosheets. aip.orgnih.govnist.gov These methods aim to improve properties like electrical conductivity and the number of active catalytic sites. aip.orgnih.gov

The table below summarizes some advanced synthesis methodologies and their impact on the resulting Co-Mo materials.

Synthesis MethodologyResulting Co-Mo MaterialKey Features & Advantages
Hydrothermal & CalcinationFlower-like Co-Mo mixed-oxide microspheresHierarchical porous structure, reduced mass transfer resistance. mdpi.com
Microwave-Assisted SynthesisPhase-modulated heterointerfaces (e.g., CoO/CoMoO₃/Co₂Mo₃O₈)Tunable bifunctional electrocatalytic activity, enhanced durability. rsc.org
Colloidal SynthesisCo-Mo nanoparticles (~3 nm diameter)High activity for hydrogen evolution reaction. rsc.org
One-Step Thermal DecompositionBimetallic carbides (Co₃Mo₃C, Co₆Mo₆C)Simple and effective route for preparing bimetallic carbide catalysts. researchgate.net
Hydrothermal & Calcination with Carbon CoatingCarbon-coated Co-Mo-O nanocatalystSuperior electrocatalytic activity and durability. nih.govnist.gov
Hydrothermal, Electrochemical Deposition & Redox ProcessSilver-decorated Co₂Mo₃O₈ nanosheetsImproved conductivity and catalytic activity. aip.org

Development of In-situ and Operando Characterization Techniques for Mechanistic Elucidation

A profound understanding of how cobalt-molybdenum catalysts function under real-world operating conditions is essential for the rational design of improved materials. Future research will increasingly rely on the development and application of in-situ (in place) and operando (working) characterization techniques. hideninc.com These methods allow scientists to observe the structural and electronic properties of catalysts while the chemical reaction is occurring, providing direct correlations between the catalyst's state and its activity and selectivity. hideninc.comconfex.com

Operando spectroscopy is a critical tool that combines the spectroscopic analysis of a catalyst under working conditions with simultaneous online monitoring of the reaction. hideninc.com This approach provides insights into dynamic reaction pathways that are often missed in conventional ex-situ (post-reaction) or simple in-situ experiments. hideninc.comconfex.com For Co-Mo systems, particularly in hydrodesulfurization (HDS) catalysis, a combination of in-situ X-ray Absorption Spectroscopy (XAS) and Small-Angle X-ray Scattering (SAXS) has been used to study the activation of Co-Mo-S catalysts under refinery-like conditions. researchgate.net

The application of operando Transmission Electron Microscopy (TEM) is another emerging and powerful technique. confex.com It has the potential to directly observe the structure of catalyst nanoparticles while simultaneously measuring the catalyst's relative activity by monitoring the gas composition in real-time. confex.com Other advanced techniques that are being applied to catalytic systems include Polarization-Modulation Infrared Reflection Absorption Spectroscopy (PM-IRAS) and Near-Ambient-Pressure X-ray Photoelectron Spectroscopy (NAP-XPS), which provide detailed information about surface species and electronic states during a reaction. rsc.org The development of these techniques is crucial for uncovering the complex relationships between catalyst structure and performance, moving beyond trial-and-error discovery to knowledge-based design. hideninc.com

The following table details key operando techniques and the information they can provide for Co-Mo systems.

Operando/In-situ TechniqueType of Information ProvidedRelevance to Co-Mo Systems
X-ray Absorption Spectroscopy (XAS)Local atomic structure, oxidation states of Co and Mo atoms.Understanding the activation process and the nature of the active Co-Mo-S phase. researchgate.netrsc.org
Small-Angle X-ray Scattering (SAXS)Nanoscale structure and morphology of catalyst particles.Monitoring structural changes during catalyst activation and reaction. researchgate.net
Transmission Electron Microscopy (TEM)Direct visualization of nanoparticle morphology and surface structure.Correlating structural changes of catalyst nanoparticles with catalytic activity in real-time. confex.com
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical states.Investigating surface reconstruction and electronic interactions under reaction conditions. rsc.org
Raman SpectroscopyVibrational modes of molecules, phase composition.Identifying active phases and reaction intermediates on the catalyst surface during operation. researchgate.net

Exploration of Synergistic Effects in Complex Multicomponent Catalytic Systems

The catalytic performance of cobalt-molybdenum systems can often be significantly enhanced by the introduction of additional components, leading to complex multicomponent catalysts. A key future research direction is the systematic exploration of the synergistic effects that arise from the interactions between Co, Mo, and other elements. polyu.edu.hk Synergy in catalysis occurs when the combined effect of multiple components is greater than the sum of their individual effects. mdpi.com

In Co-Mo based catalysts, this approach has been used to improve activity and selectivity for various reactions. For example, in the oxidation of propylene (B89431) to acrolein, complex Co-Mo-Bi-Fe-Sb-K-O catalysts are used. researchgate.net Studies have shown that components like bismuth molybdate (B1676688) are responsible for selectivity, while iron molybdate contributes to activity. researchgate.net The presence of other elements like potassium and antimony can further tune the catalyst's performance. researchgate.net Similarly, the addition of cesium (Cs) and cobalt to a manganese oxide (MnOₓ) catalyst for soot oxidation demonstrated synergistic effects that promoted the generation of surface-active oxygen, accelerating the reaction. nih.gov

Future research will focus on creating and understanding even more complex systems. This includes ternary cobalt molybdenum nitrides and carbides, where the interplay between the constituent metals and the non-metal atom defines the catalytic properties for reactions like ammonia (B1221849) synthesis. acs.org The introduction of a third or fourth metal can also create unique heterointerfaces and electronic properties. For instance, the decoration of cobalt-molybdenum oxide with silver nanoparticles was shown to activate previously inert Co and Mo sites. aip.org Experimental and theoretical calculations have revealed that in Co/Mo₂C heterostructures, electrons transfer from Co to Mo₂C, which promotes the adsorption of reactants and improves catalytic performance in water splitting. researchgate.net Understanding these intricate interactions at the atomic level is crucial for designing next-generation catalysts with superior performance. polyu.edu.hk

The table below highlights examples of multicomponent Co-Mo systems and the observed synergistic effects.

Multicomponent SystemAdded Component(s)ApplicationObserved Synergistic Effect
Co-Mo-OBi, Fe, Sb, KPropylene OxidationDifferent components contribute distinct functions (activity, selectivity) which work together to improve overall performance. researchgate.net
Co-Mo-OAgHydrogen Evolution ReactionAddition of Ag activates inert Co and Mo sites and increases the number of exposed catalytic sites. aip.org
Co-Mo-SNiHydrodesulfurizationIncorporation of Ni promoters enhances the intrinsic catalytic activity of the molybdenum sulfide (B99878) phase. acs.org
Co/Mo₂C-Water SplittingElectron transfer from Co to Mo₂C enhances reactant adsorption and improves stability. researchgate.net
Co-Mo-NKAmmonia SynthesisPotassium promotion enhances the activity and stability of cobalt molybdenum nitride catalysts. researchgate.net

Computational Predictions for Novel Cobalt-Molybdenum Structures and Reaction Pathways

Alongside experimental work, computational modeling has become an indispensable tool for accelerating the discovery and design of new materials. Future research in cobalt-molybdenum systems will heavily leverage computational predictions to identify novel, stable structures and to elucidate complex reaction pathways at the atomic level. Techniques like Density Functional Theory (DFT) are particularly powerful for this purpose.

Computational studies can provide fundamental insights that are often difficult to obtain through experiments alone. For example, DFT calculations have been used to screen for optimal structures of Co₂Mo₃O₈ and to understand the interface electronic interactions when decorated with silver. aip.org These calculations revealed that the formation of electron-rich Co and Mo sites facilitated the adsorption of reactant molecules. aip.org In another study on Co/Mo₂C heterostructures, theoretical calculations complemented experimental findings by showing that electron transfer from cobalt to molybdenum carbide promoted the adsorption of water and desorption of hydrogen, thereby improving the catalyst's performance for the hydrogen evolution reaction. researchgate.net

Looking forward, the predictive power of computational chemistry will be used to explore a vast chemical space of potential Co-Mo compositions and structures. This includes predicting the stability of new ternary or quaternary phases, such as novel cobalt molybdenum nitrides, carbides, or oxides. acs.orgsci-hub.se By simulating reaction intermediates and transition states on different catalyst surfaces, researchers can map out entire reaction mechanisms and identify the rate-limiting steps. This knowledge is crucial for rationally designing catalysts with higher activity and selectivity. The integration of computational screening with high-throughput synthesis and testing will create a powerful feedback loop, significantly accelerating the development cycle for new and improved cobalt-molybdenum materials.

The following table summarizes the role of computational methods in advancing the understanding of Co-Mo systems.

Computational MethodApplication in Co-Mo SystemsInsights Gained
Density Functional Theory (DFT)Calculation of electronic structure, adsorption energies, and reaction energy profiles.Understanding of active sites, reaction mechanisms, and the electronic effects of promoters and heterointerfaces. aip.orgresearchgate.net
Molecular Dynamics (MD)Simulation of the dynamic behavior of atoms and molecules at the catalyst surface.Insights into catalyst stability, surface reconstruction, and mass transport phenomena under reaction conditions.
High-Throughput ScreeningRapid computational evaluation of large libraries of potential catalyst structures.Identification of promising new Co-Mo compositions and structures with desired catalytic properties before experimental synthesis.
Machine Learning / AIDevelopment of predictive models based on existing experimental and computational data.Accelerating the prediction of catalyst performance and guiding the design of new materials with optimized properties.

Q & A

Q. What are the standard methodologies for synthesizing cobalt-molybdenum (2/3) catalysts supported on activated carbon?

The synthesis involves two primary steps:

  • Co-precipitation : Impregnate activated carbon with aqueous solutions of ammonium heptamolybdate and cobalt nitrate hexahydrate at pH 7 (stoichiometric ratio Co/(Co+Mo) = 0.25). Stir at 80°C for 2 hours, followed by solvent evaporation and drying at 110°C for 12 hours .
  • Carbothermal reduction : Heat the precursor under 100 mL/min H₂ flow at 5°C/min to 700°C, hold for 1 hour, and passivate with air/N₂ during cooling .
  • Key parameters : pH control during co-precipitation and temperature ramp rates during carburization critically influence phase purity and catalytic activity.

Q. Which characterization techniques are essential for analyzing Co-Mo (2/3) catalysts?

  • X-ray crystallography : Resolve structural details like bond lengths and coordination geometry (e.g., Mo₂O₄Cl₂ complexes) .
  • FTIR spectroscopy : Identify functional groups and compare with crystallographic data for validation .
  • Surface area analysis (BET) : Measure pore size distribution (e.g., 7.95 nm average pore diameter in activated carbon supports) .
  • XPS : Determine oxidation states of Co and Mo to assess redox properties .

Q. How can flow injection spectrophotometry optimize quantification of Co/Mo in catalyst impregnation solutions?

Utilize reaction systems like Mo(VI)-ascorbic acid and Co(II)-KSCN to establish calibration curves for high-concentration Mo/Co detection. This method minimizes interference from coexisting ions and improves precision compared to traditional titration .

Advanced Research Questions

Q. How can discrepancies in catalytic activity data between co-precipitation and carbothermal reduction methods be resolved?

  • Controlled experiments : Vary synthesis parameters (e.g., precursor ratios, H₂ flow rates) and use ANOVA to identify statistically significant factors .
  • Cross-validation : Compare kinetic data (e.g., activation energies) with hybrid models integrating experimental and computational results .
  • Data reconciliation : Apply error-propagation analysis to reconcile differences in surface-active sites observed via XPS and FTIR .

Q. What computational approaches enhance understanding of Co-Mo (2/3) electronic configurations?

  • Density Functional Theory (DFT) : Model molecular orbitals and reaction pathways to predict active sites for catalytic processes like hydrodesulfurization. Validate with experimental FTIR and X-ray data .
  • Example : DFT studies of [Co((C₆H₅)₂POCH₂(C₃N₂H₂)(C₆H₅))₂(C₄H₈O)₂]²⁺ reveal ligand-field effects on Co³⁺ redox behavior .

Q. How can researchers design experiments to investigate anagostic interactions in Co-Mo complexes?

  • Synthetic protocols : Prepare Ni/Co-Mo complexes with phosphine ligands (e.g., (C₆H₅)₂POCH₂) and characterize via X-ray crystallography to measure non-covalent C–H∙∙∙M interactions .
  • Theoretical analysis : Use Mulliken charge partitioning to quantify electron density shifts in anagostic bonds .

Methodological Considerations

Q. What statistical methods resolve variability in catalytic performance across batches?

  • Multivariate regression : Correlate synthesis variables (e.g., precursor purity, drying time) with activity metrics (e.g., turnover frequency) .
  • Outlier detection : Apply Grubbs’ test to exclude non-representative data points in BET surface area measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.